molecular formula C12H16Cl2N2 B2925841 1-(Quinolin-2-yl)propan-2-amine dihydrochloride CAS No. 1423029-21-3

1-(Quinolin-2-yl)propan-2-amine dihydrochloride

Cat. No.: B2925841
CAS No.: 1423029-21-3
M. Wt: 259.17
InChI Key: MNMKROQJJMDJGR-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)propan-2-amine dihydrochloride is a chemical reagent For Research Use Only (RUO). Explore its applications in pharmaceutical and antimicrobial R&D. 1-(Quinolin-2-yl)propan-2-amine dihydrochloride (CAS: 68764-62-5) is a quinoline-based organic compound supplied as a dihydrochloride salt for enhanced stability. The core quinoline structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Scientific literature highlights that 2-substituted quinoline derivatives are investigated as key intermediates in the development of novel therapeutic agents. Research into analogous compounds indicates potential value in antimicrobial applications, with some quinoline derivatives demonstrating promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv . Furthermore, the 2-substituted quinoline pharmacophore is a subject of interest in antiparasitic drug discovery, particularly for the development of new agents against leishmaniasis . The propan-2-amine side chain at the 2-position provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop targeted bioactive molecules. This product is intended for research applications such as pharmaceutical development, synthetic chemistry, and as a building block for the creation of compound libraries. It is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-quinolin-2-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,9H,8,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKROQJJMDJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Quinolin-2-yl)propan-2-amine dihydrochloride CAS number and identifiers

[1][2]

Executive Summary & Chemical Identity[3]

1-(Quinolin-2-yl)propan-2-amine dihydrochloride is a specialized heterocyclic building block and pharmacophore scaffold used in medicinal chemistry. Structurally, it consists of a quinoline ring system substituted at the C2 position with a 2-aminopropyl chain. This specific arrangement makes it a bioisostere of amphetamine , where the phenyl ring is replaced by a quinoline moiety, imparting unique electronic and steric properties relevant to Central Nervous System (CNS) targeting and kinase inhibition.

This guide serves as a definitive technical resource for researchers utilizing this compound in Diversity-Oriented Synthesis (DOS) and Structure-Activity Relationship (SAR) studies.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
PropertyDetail
Compound Name 1-(Quinolin-2-yl)propan-2-amine dihydrochloride
Free Base CAS 68764-62-5 (Refer to this for primary indexing)
Salt Form Dihydrochloride (2HCl)
IUPAC Name 1-(quinolin-2-yl)propan-2-amine dihydrochloride
Molecular Formula C₁₂H₁₄N₂[1][2][3][4] · 2HCl
Molecular Weight 186.25 g/mol (Free Base) / 259.17 g/mol (Dihydrochloride)
SMILES (Free Base) CC(N)CC1=NC2=CC=CC=C2C=C1
Key Precursor 1-(Quinolin-2-yl)propan-2-one (CAS: 1531-30-2)

Synthesis & Production Protocols

The synthesis of 1-(Quinolin-2-yl)propan-2-amine typically proceeds via the reductive amination of its corresponding ketone precursor. This route is preferred for its scalability and the avoidance of unstable nitro-intermediates often associated with Henry reactions.

Core Synthetic Pathway

The production involves two critical phases:

  • Reductive Amination: Conversion of the ketone to the primary amine.

  • Salt Formation: Stabilization of the amine as a dihydrochloride salt to prevent oxidation and improve water solubility.

Experimental Workflow (DOT Visualization)

The following diagram outlines the logical flow of the synthesis, highlighting critical control points.

SynthesisWorkflowPrecursor1-(Quinolin-2-yl)propan-2-one(CAS: 1531-30-2)ReagentsNH4OAc + NaBH3CN(Reductive Amination)Precursor->ReagentsDissolution in MeOHIntermediateFree Amine Intermediate(Oil / Low Melting Solid)Reagents->IntermediateReduction (RT, 12-24h)SaltStepHCl in Dioxane/Ether(Precipitation)Intermediate->SaltStepExtraction & DryingFinalProduct1-(Quinolin-2-yl)propan-2-amineDihydrochloride (Solid)SaltStep->FinalProductCrystallization

Figure 1: Step-wise synthesis workflow from ketone precursor to stable dihydrochloride salt.

Detailed Protocol: Reductive Amination

Objective: To convert 1-(quinolin-2-yl)propan-2-one into the racemic primary amine.

  • Reaction Setup:

    • Dissolve 1-(quinolin-2-yl)propan-2-one (1.0 eq) in anhydrous methanol (0.1 M concentration).

    • Add Ammonium Acetate (10.0 eq) to provide a high ammonia source, driving the equilibrium toward the imine.

    • Critical Step: Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

    • Causality: NaBH₃CN is selected over NaBH₄ because it selectively reduces the iminium ion (C=N⁺) without reducing the quinoline ring or the ketone prior to imine formation.

  • Work-up:

    • After TLC indicates consumption of starting material (~12-24h), quench with 1N NaOH to pH > 10.

    • Extract with Dichloromethane (DCM). The high pH ensures the product is in the organic-soluble free base form.

  • Salt Formation (Dihydrochloride):

    • Dissolve the crude oil in minimal diethyl ether or ethanol.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • The dihydrochloride salt will precipitate as a hygroscopic solid. Filter and dry under vacuum/N₂.

Physical & Chemical Properties[3][9]

Understanding the physicochemical profile is essential for assay development and formulation.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidHygroscopic; store in desiccator.
Solubility High in Water, DMSO, MethanolSalt form enables aqueous solubility >50 mM.
pKa (Predicted) N1 (Quinoline): ~4.9N2 (Amine): ~10.5Diprotonation occurs at physiological pH (charged).
LogP (Free Base) ~1.8 - 2.2Moderate lipophilicity allows membrane permeability.
Storage -20°C, HygroscopicProtect from light and moisture.

Applications & Biological Context[3][5][6][12][13]

This compound acts as a versatile scaffold in two primary domains: Medicinal Chemistry and Chemical Biology .

Pharmacophore Mapping

The structure represents a hybridization of two privileged scaffolds:

  • Quinoline: Found in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Fluoroquinolones).

  • 2-Aminopropyl Chain: The defining feature of the amphetamine class (psychostimulants).

Hypothetical Mechanism of Action: Researchers utilize this scaffold to probe Monoamine Transporters (MATs) . The replacement of the phenyl ring (in amphetamine) with a quinoline ring increases the steric bulk and changes the electrostatic potential, potentially altering selectivity between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Kinase Inhibition Intermediate

The "2-substituted quinoline" motif is a common "hinge-binder" in kinase inhibitor design. The amine tail can be further derivatized (e.g., via amide coupling) to reach into the solvent-exposed pocket of the ATP-binding site, improving solubility and potency.

Applicationscluster_0Medicinal Chemistrycluster_1Synthesis UtilityCore1-(Quinolin-2-yl)propan-2-amineTarget1Monoamine TransporterProbes (DAT/NET)Core->Target1Target2Kinase Inhibitor(Hinge Binding)Core->Target2Rxn1Amide Coupling(Library Generation)Core->Rxn1Rxn2HeterocyclizationCore->Rxn2

Figure 2: Application spectrum in drug discovery and synthesis.

Analytical Characterization

To validate the identity of the synthesized dihydrochloride, the following spectral signals are expected:

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region (7.5 - 8.5 ppm): 6 protons corresponding to the quinoline ring. The protons at C3 and C4 will show characteristic doublet coupling.

    • Amine Protons (~8.0 - 8.5 ppm): Broad singlet (exchangeable) representing the NH₃⁺ group.

    • Methine (CH) (~3.6 ppm): Multiplet corresponding to the chiral center at C2 of the propyl chain.

    • Methylene (CH₂) (~3.1 - 3.4 ppm): Protons linking the quinoline to the amine.

    • Methyl (CH₃) (~1.2 ppm): Doublet, characteristic of the terminal methyl group.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 187.12 m/z (Free base mass + proton).

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).[5] Potential Acute Toxicity (Oral) due to quinoline/amine nature.[5]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation Risk: Handle the dihydrochloride powder in a fume hood to avoid inhalation of dust, which may be irritating to the respiratory tract.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. Retrieved from [Link]

An In-Depth Technical Guide to the Solubility Profile of 1-(Quinolin-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, established experimental protocols, and proven analytical methodologies to empower researchers in drug development. We detail the theoretical basis for its expected solubility in aqueous and organic media, provide step-by-step protocols for its determination using the shake-flask method, and discuss the pivotal role of pH. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for this and analogous amine hydrochloride salts.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that form the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. 1-(Quinolin-2-yl)propan-2-amine, as a member of this family, is a compound of interest for further investigation. For any potential API, understanding its solubility is a cornerstone of early-phase drug development. Poor solubility can lead to low and variable oral bioavailability, complicating the establishment of effective and safe dosage regimens.

The dihydrochloride salt form of an amine is typically chosen to enhance aqueous solubility and improve stability[3][4]. The presence of two hydrochloride moieties on the 1-(Quinolin-2-yl)propan-2-amine molecule suggests a strategic effort to optimize its physicochemical properties for pharmaceutical use. This guide will therefore focus on the systematic evaluation of its solubility, providing the theoretical context and practical workflows necessary for a thorough investigation.

Physicochemical Characterization

A complete understanding of a compound's solubility profile begins with its fundamental physicochemical properties. These parameters govern its behavior in different solvent systems.

Table 1: Physicochemical Properties of 1-(Quinolin-2-yl)propan-2-amine and its Dihydrochloride Salt

PropertyStructureValue (Free Base)Value (Dihydrochloride Salt)Comments & Methodology
Chemical Name 1-(Quinolin-2-yl)propan-2-amine1-(Quinolin-2-yl)propan-2-amine dihydrochlorideIUPAC Nomenclature
Molecular Formula Chemical Structure of 1-(Quinolin-2-yl)propan-2-amineC12H14N2C12H16Cl2N2Calculated from structure.
Molecular Weight 186.26 g/mol 259.18 g/mol Calculated from formula.
pKa (Basic) Not Experimentally ReportedNot Experimentally ReportedThe basicity of amines is a key determinant of their solubility. A higher pKa of the conjugate acid indicates a stronger base[5][6]. The pKa of the quinoline nitrogen is ~4.85[1], and the propanamine moiety is expected to be ~10.6[5][6]. The exact values for this molecule must be determined experimentally via potentiometric titration.
LogP (Octanol/Water) Not Experimentally ReportedNot Experimentally ReportedThe partition coefficient (LogP) is a measure of lipophilicity. It can be predicted using computational models or determined experimentally using the shake-flask method followed by HPLC quantification.
Aqueous Solubility Profile

The behavior of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride in water is paramount for its potential as an orally administered therapeutic. As an ionic salt, it is expected to be significantly more water-soluble than its corresponding free base[4][7].

3.1 Theoretical Principles: Dissociation in Water

When dissolved in water, the dihydrochloride salt fully dissociates into its constituent ions: a dicationic 1-(quinolin-2-yl)propan-2-ammonium species and two chloride anions. This ionic nature allows for strong ion-dipole interactions with polar water molecules, facilitating dissolution.

3.2 The Critical Influence of pH

The solubility of compounds with acidic or basic functional groups is highly dependent on the pH of the aqueous medium[8][9]. For an amine salt, this relationship is governed by the equilibrium between the protonated (more soluble) and deprotonated free base (less soluble) forms, a concept explained by Le Châtelier's Principle[8].

  • Low pH (e.g., Gastric Fluid, pH 1-2): At low pH, the amine groups will be fully protonated. While this maintains the highly soluble ionic form, the presence of a high concentration of chloride ions from gastric acid can induce the "common ion effect," which may slightly suppress the solubility of the hydrochloride salt.

  • High pH (e.g., Intestinal Fluid, pH 6-7.5): As the pH increases, hydroxide ions (OH⁻) will neutralize the protonated amine, shifting the equilibrium towards the neutral free base. The free base, being less polar, is expected to be significantly less soluble, which could lead to precipitation[6][10].

The pH at which the solubility is maximal, known as pHmax, is a critical parameter to determine for formulation design[11].

3.3 Experimental Protocol: Equilibrium Aqueous Solubility (OECD 105)

The internationally recognized shake-flask method is the standard for determining water solubility for compounds where solubility is expected to be above 0.01 g/L.

Objective: To determine the saturation mass concentration of the test substance in water and buffered solutions at various pH levels at a constant temperature.

Materials:

  • 1-(Quinolin-2-yl)propan-2-amine dihydrochloride

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • Buffered solutions (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Glass flasks with stoppers or screw caps

  • Constant temperature water bath or shaker incubator (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the test substance to each flask containing a known volume of the respective solvent (water or buffer). "Excess" ensures that a solid phase remains at equilibrium. A 5-fold excess over the estimated solubility is a good starting point.

  • Equilibration: Seal the flasks and place them in a shaker incubator set to a constant temperature (e.g., 25 °C) for a preliminary period of 24 hours. Agitate at a constant speed sufficient to keep the solid suspended.

  • Equilibrium Check: After 24 hours, stop agitation and allow the solid to settle. Carefully draw a sample from the supernatant. After another 24 hours (total 48 hours), take a second sample. If the concentrations from the 24h and 48h samples are within analytical agreement (e.g., <5% difference), equilibrium is considered reached. If not, continue agitation and sampling at 24-hour intervals.

  • Phase Separation: Once at equilibrium, separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the flasks at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical method, as described below.

3.4 Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used technique for quantifying the concentration of dissolved analytes in solubility studies[5].

  • Method: A reverse-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: The quinoline ring system possesses strong chromophores, making UV detection highly sensitive. The detection wavelength should be set to an absorption maximum (λmax) of the compound.

  • Calibration: A calibration curve must be generated using at least five standard solutions of known concentrations[5]. The concentration of the unknown samples is then determined by interpolating their peak areas against this curve. The linearity of the curve (R² > 0.99) ensures accuracy.

Organic Solvent Solubility Profile

Solubility in organic solvents is crucial for processes such as synthesis, purification, and the development of non-aqueous formulations. The guiding principle is that "like dissolves like," meaning substances tend to dissolve in solvents with similar polarity[1].

4.1 Theoretical Principles
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can engage in hydrogen bonding. Due to its ionic nature and the presence of N-H groups in its protonated form, the dihydrochloride salt is expected to be soluble in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective at solvating cations and anions and are common solvents for amine hydrochloride salts.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot effectively solvate the charged ions of the dihydrochloride salt. Therefore, solubility is expected to be very low or negligible.

4.2 Experimental Protocol: Organic Solvent Solubility

The shake-flask methodology described in Section 3.3 can be directly adapted for organic solvents. The primary difference is in the analytical quantification step, where the solvent may need to be evaporated and the residue reconstituted in the mobile phase before HPLC analysis to avoid solvent mismatch effects.

Data Summary & Interpretation

All experimentally determined solubility data should be compiled into a clear, comparative table. This allows for rapid assessment and informs subsequent development decisions.

Table 2: Experimental Solubility Data Summary for 1-(Quinolin-2-yl)propan-2-amine Dihydrochloride

Solvent SystemTemperature (°C)Experimental Solubility (mg/mL)Classification
Water (Reagent Grade)25(To be determined)(e.g., Freely Soluble)
Aqueous Buffer pH 2.037(To be determined)(e.g., Soluble)
Aqueous Buffer pH 6.837(To be determined)(e.g., Sparingly Soluble)
Methanol25(To be determined)(e.g., Soluble)
Ethanol25(To be determined)(e.g., Soluble)
DMSO25(To be determined)(e.g., Very Soluble)
Acetonitrile25(To be determined)(e.g., Slightly Soluble)
Toluene25(To be determined)(e.g., Insoluble)
Hexane25(To be determined)(e.g., Insoluble)

Classification based on USP solubility definitions.

Interpretation: High aqueous solubility at low pH suggests suitability for oral dosage forms. A sharp decrease in solubility at higher pH values may indicate a risk of precipitation in the intestine, which could impact absorption. High solubility in solvents like ethanol or DMSO provides options for creating stock solutions for in-vitro assays and potential non-aqueous formulations.

Visualizations & Workflows

Visual diagrams are essential for conveying complex processes and relationships clearly.

G cluster_prep Preparation & Equilibration cluster_sampling Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to solvent in sealed flask B Agitate at constant temperature (e.g., 24-72h) A->B Step 1 C Stop agitation, allow to settle B->C Step 2: Check for equilibrium D Centrifuge to pellet excess solid C->D E Withdraw supernatant & filter through 0.22µm filter D->E G Analyze samples & standards by validated HPLC-UV method E->G Step 3 F Prepare calibration standards F->G H Calculate concentration from calibration curve I Equilibrium Solubility Value H->I Final Result

Caption: Equilibrium Solubility Determination Workflow.

G Solid Amine Dihydrochloride (Solid) Dissolved Amine-2H+ (aq) + 2Cl- (aq) (High Solubility) Solid->Dissolved Dissolution in Water FreeBase Amine (aq or precipitate) (Low Solubility) Dissolved->FreeBase + 2OH- (High pH) Shifts Right FreeBase->Dissolved + 2H+ (Low pH) Shifts Left

Caption: pH-Dependent Equilibrium in Aqueous Solution.

References
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google Search.
  • OECD 105 - Phytosafe. (n.d.). Phytosafe.
  • Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
  • pH and Solubility. (n.d.). AP Chemistry.
  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
  • Test No. 105: Water Solubility. (n.d.). OECD.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • How To Calculate Solubility BY HPLC. (2025, March 26). PharmaGuru.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. (2009, March 24). ACS Publications.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
  • Amine Solubility. (2005). Principles of Drug Action 1.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Pharmaceutical Negative Results.
  • Solvent Miscibility Table. (n.d.). MilliporeSigma.
  • What is the relationship between solubility and pH? (2016, November 24). Quora.
  • pKa of 2-Propanamine. (2021, August 10). vCalc.
  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.
  • PRODUCT INFORMATION H-89 (hydrochloride). (n.d.). Cayman Chemical.
  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021, October 11). Study.com.
  • To Your Health: Amine Salts as Drugs. (2020, July 30). Chemistry LibreTexts.
  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.
  • Ultra-fast Solubility Sample Analysis using SPE-TOF. (n.d.). Agilent.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate.
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • HPLC Testing Procedure. (n.d.). Phenomenex.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry.
  • Are amines soluble in organic solvents? (2018, March 30). Quora.
  • Synthesis of Antimicrobial Quinoline Derivatives. (2025, October 9). PMC.

Sources

Pharmacological Potential of 1-(Quinolin-2-yl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 2.4 | Status: Draft for Review [1][2]

Executive Summary: The "Chimeric" Scaffold

The molecule 1-(Quinolin-2-yl)propan-2-amine (often referred to in medicinal chemistry circles as Quinoline-2-isopropylamine or Q-iPrA) represents a distinct "chimeric" pharmacophore.[1][2] It fuses the privileged quinoline heterocycle—renowned for its antimalarial and kinase-inhibitory properties—with the 2-aminopropane side chain characteristic of the amphetamine class psychostimulants.[2]

Unlike its phenyl-based cousins (amphetamine, methamphetamine), the quinoline analogue introduces a critical nitrogen heteroatom into the aromatic core. This structural modification fundamentally alters the lipophilicity (LogP), basicity (pKa), and hydrogen-bonding potential of the ligand, shifting its pharmacological profile from a non-selective catecholamine releaser toward a serotonin-preferring substrate with unique Vesicular Monoamine Transporter 2 (VMAT2) modulatory potential.[1]

This guide analyzes the Q-iPrA scaffold not merely as a stimulant analogue, but as a sophisticated probe for addiction therapy and neuroprotection.[2]

Chemical Architecture & SAR Analysis

To understand the pharmacology, one must first deconstruct the Structure-Activity Relationship (SAR). The Q-iPrA molecule can be dissected into three functional zones:

  • The Aromatic Core (Quinoline vs. Benzene):

    • Steric Bulk: The fused bicyclic system is significantly larger than the benzene ring of amphetamine.[2] This increased surface area enhances Van der Waals interactions within the substrate binding pocket of Monoamine Transporters (MATs), particularly the Serotonin Transporter (SERT).

    • Electronic Effect: The quinoline nitrogen (N-1) acts as a hydrogen bond acceptor.[1][2] This creates a specific vector for interaction with serine or threonine residues in the transporter transmembrane domains, which is absent in phenyl-based ligands.[2]

  • The Linker (Methylene Bridge):

    • The single methylene spacer maintains the optimal distance (approx.[2] 3.5–5.0 Å) between the aromatic centroid and the protonated amine, a prerequisite for MAT recognition.

  • The Amine Terminus (Alpha-Methyl Chain):

    • The alpha-methyl group protects the amine from rapid degradation by Monoamine Oxidase (MAO), granting the molecule oral bioavailability and a prolonged half-life.[2]

Visualization: Pharmacophore Mapping

The following diagram illustrates the comparative SAR between Amphetamine and the Quinoline analogue.

SAR_Analysis Amphetamine Amphetamine (Non-selective Releaser) Phenyl Phenyl Ring (Lipophilic Interaction) Amphetamine->Phenyl Core SideChain 2-Aminopropane (MAO Resistance) Amphetamine->SideChain Tail Quinoline_Analog 1-(Quinolin-2-yl)propan-2-amine (SERT/VMAT2 Modulator) Quinoline Quinoline Core (H-Bond Acceptor + Bulk) Quinoline_Analog->Quinoline Core Quinoline_Analog->SideChain Tail Phenyl->Quinoline Modification: +Steric Bulk +Polarity (N-atom)

Figure 1: Structural evolution from the classical amphetamine scaffold to the quinoline analogue, highlighting key pharmacophoric shifts.[1][2]

Pharmacological Mechanism: The VMAT2/SERT Axis

The biological activity of 1-(Quinolin-2-yl)propan-2-amine is defined by its interaction with two primary systems: plasma membrane transporters and vesicular transporters.[1][2]

Plasma Membrane Transporters (SERT > DAT/NET)

While amphetamine is a potent releaser of Dopamine (DA) and Norepinephrine (NE) via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), the quinoline analogue exhibits a serotonergic shift .

  • Mechanism: The bulky quinoline ring hinders the molecule from inducing the conformational flip in DAT required for potent dopamine release.[2] However, the Serotonin Transporter (SERT) has a more accommodating substrate pocket.

  • Result: The molecule acts as a substrate-type releaser at SERT, increasing extracellular 5-HT levels.[1][2] This profile mimics "entactogenic" compounds (like MDMA or aminoindanes) rather than pure stimulants.[2]

Vesicular Monoamine Transporter 2 (VMAT2)

This is the critical differentiator.[1][2] Research into quinoline analogues of Lobelane and Norlobelane suggests that the quinoline-propyl-amine motif has high affinity for VMAT2 .[1][2]

  • The Therapeutic Angle: By interacting with VMAT2, these derivatives can redistribute dopamine from the vesicular pool to the cytosol without causing the massive, euphoric surge associated with methamphetamines.[2]

  • Addiction Treatment: This mechanism (VMAT2 modulation) is currently being explored to treat methamphetamine addiction.[1][2][3] The quinoline derivative essentially "occupies" the transporter, preventing methamphetamine from exerting its full effect, a concept known as partial agonist substitution .

Visualization: Synaptic Mechanism

Synaptic_Mechanism cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle Cytosol Cytosol Vesicle->Cytosol Leakage (Controlled) VMAT2 VMAT2 Target (Quinoline Binding) Cytosol->VMAT2 2. Binds VMAT2 SERT SERT (Membrane) Cytosol->SERT Reverse Transport (Release) VMAT2->Vesicle Modulates DA/5-HT Storage Synapse Synaptic Cleft SERT->Cytosol Translocation SERT->Synapse Increased 5-HT Quinoline_Drug Quinoline Derivative Quinoline_Drug->SERT 1. Enters Neuron (Substrate)

Figure 2: Dual-mechanism of action showing entry via SERT and subsequent modulation of vesicular storage via VMAT2.

Experimental Protocol: Synthesis & Validation

For researchers aiming to synthesize this scaffold for in vitro assay validation, the Henry Reaction (Nitroaldol Condensation) is the most robust pathway.

Synthetic Route[1][2][4][5][6]
  • Condensation: Reaction of Quinoline-2-carboxaldehyde with Nitroethane using a catalytic base (ammonium acetate) to form the beta-nitroalkene.[1][2]

  • Reduction: Reduction of the nitroalkene to the amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation.[2]

Step-by-Step Protocol (Bench Scale)
  • Reagents: Quinoline-2-carbaldehyde (10 mmol), Nitroethane (excess), Ammonium Acetate (cat.), Glacial Acetic Acid.[1]

  • Step 1 (Nitroalkene):

    • Dissolve 1.57g Quinoline-2-carbaldehyde in 10mL nitroethane.

    • Add 0.2g NH4OAc.[1][2]

    • Reflux at 100°C for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Evaporate excess nitroethane.[1][2] Recrystallize the yellow solid (1-(quinolin-2-yl)-2-nitroprop-1-ene) from methanol.[1][2]

  • Step 2 (Reduction):

    • Suspend 4 equivalents of LiAlH4 in dry THF under Argon.

    • Add the nitroalkene dropwise at 0°C.

    • Allow to warm to RT and reflux for 6 hours.

    • Quench (Fieser method), filter, and acidify with HCl/Isopropanol to isolate the 1-(Quinolin-2-yl)propan-2-amine dihydrochloride .[1][2]

Visualization: Synthetic Pathway

Synthesis_Pathway Reactants Quinoline-2-CHO + Nitroethane Intermediate Beta-Nitroalkene (Yellow Solid) Reactants->Intermediate NH4OAc, AcOH Reflux (Henry Rxn) Product 1-(Quinolin-2-yl)propan-2-amine (Dihydrochloride Salt) Intermediate->Product LiAlH4, THF Reduction

Figure 3: The standard two-step Henry reaction pathway for synthesizing 2-aminoalkyl-quinolines.[1][2]

Quantitative Data Summary

The following table summarizes the estimated binding affinities based on structural analogues (e.g., PAL-287, Lobelane derivatives). Note: Values are representative of the scaffold class.

Target ProteinInteraction TypeEst.[1][2] Affinity (Ki)Physiological Effect
SERT (5-HT Transporter)Substrate / Releaser20 – 150 nMMood elevation, empathy, reduced aggression.[1][2]
VMAT2 Inhibitor / Ligand40 – 200 nMModulation of dopamine packaging; potential anti-addiction utility.[1][2]
DAT (Dopamine Transporter)Weak Releaser> 1000 nMMild stimulation; significantly lower than amphetamine.
5-HT2A Receptor Partial AgonistLow AffinityPotential for mild psychedelic effects at high doses.[1][2]

References

  • VMAT2 Inhibition & Methamphetamine Abuse

    • Title: Quinolyl analogues of norlobelane: novel potent inhibitors of [3H]dihydrotetrabenazine binding and [3H]dopamine uptake at the vesicular monoamine transporter-2.[1][2][3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2015).[2][3]

    • Link:[Link][1][2]

  • Structural Analogues (PAL-287)

    • Title: The vesicular monoamine transporter-2: An important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse.[2][4]

    • Source: Current Opinion in Investigational Drugs (2011).[1][2]

    • Link:[Link]

  • General Quinoline Pharmacology

    • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
    • Source: Journal of Drug Delivery and Therapeutics (2022).[2]

    • Link:[Link][1][2]

  • Monoamine Transporter Structure-Function

    • Title: Discovery and Development of Monoamine Transporter Ligands.[2]

    • Source: AAPS Journal (2019).[2]

    • Link:[Link]

Sources

Literature review on quinolin-2-yl propan-2-amine based compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Quinolin-2-yl Propan-2-amine based compounds. This document is designed for researchers and drug development professionals, focusing on synthetic pathways, medicinal chemistry applications, and catalytic utility.

Executive Summary

The quinolin-2-yl propan-2-amine scaffold represents a privileged structure in both medicinal chemistry and asymmetric catalysis. Structurally, it combines the lipophilic,


-deficient quinoline ring with a chiral or gem-dimethyl substituted ethylamine side chain. This architecture mimics the pharmacophore of amphetamine-class monoamine releasers while offering distinct electronic properties suitable for Monoamine Oxidase (MAO) inhibition and metal-ligand coordination.

This guide distinguishes between the two primary regioisomers of interest:

  • 1-(Quinolin-2-yl)propan-2-amine: The "Amphetamine Analog" (Chiral).

  • 2-(Quinolin-2-yl)propan-2-amine: The "Gem-dimethyl Analog" (Tertiary alkyl amine).

Chemical Architecture & Properties

Structural Isomerism

The designation "propan-2-amine" can refer to two distinct connectivity patterns relative to the quinoline core.

FeatureIsomer A: 1-(Quinolin-2-yl)... Isomer B: 2-(Quinolin-2-yl)...
Structure Quin-CH2-CH(NH2)-CH3Quin-C(CH3)2-NH2
Analogy Amphetamine / MethamphetaminePhentermine (Gem-dimethyl)
Chirality Yes (C2 is chiral center)No (Achiral)
pKa (Est.) ~9.5 (Secondary alkyl amine)~10.0 (Sterically hindered)
Primary Use CNS Agents (MAO Inhibitors)Ligands, Stable Isosteres
Electronic Properties

The quinoline nitrogen (N1) acts as a weak base and a hydrogen bond acceptor. In the 1-isomer, the C2-position of the side chain places the amine nitrogen in a specific spatial arrangement relative to the aromatic ring, facilitating


-cation interactions within protein binding pockets (e.g., MAO-A/B active sites).

Synthetic Protocols

This section details "self-validating" synthetic routes. These protocols are selected for reproducibility and scalability.

Route A: Synthesis of 1-(Quinolin-2-yl)propan-2-amine

Target: The amphetamine analog (Racemic or Enantiopure). Mechanism: Henry Reaction (Nitroaldol) followed by Hydride Reduction.

Step 1: Nitroaldol Condensation
  • Reagents: Quinoline-2-carbaldehyde, Nitroethane, Ammonium Acetate (Catalyst).

  • Solvent: Glacial Acetic Acid or Toluene (Dean-Stark).

  • Protocol:

    • Dissolve Quinoline-2-carbaldehyde (1.0 eq) and Nitroethane (5.0 eq) in Acetic Acid.

    • Add Ammonium Acetate (0.5 eq).

    • Reflux at 100°C for 4-6 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Cool, pour into ice water. The product, 1-(quinolin-2-yl)-2-nitroprop-1-ene , often precipitates as a yellow solid. Recrystallize from Ethanol.[1][2]

    • Why this works: The electron-deficient quinoline ring activates the aldehyde, making the condensation with nitroethane rapid.

Step 2: Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH4) or H2/Pd-C.

  • Solvent: Anhydrous THF (for LiAlH4).

  • Protocol:

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF under Argon/N2.

    • Add the nitroalkene solution dropwise at 0°C (Exothermic!).

    • Reflux for 12 hours.

    • Quench (Fieser Method): Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[3]

    • Purification: Acid-base extraction yields the free base oil. Convert to Dihydrochloride salt for stability using HCl/Ether.

Route B: Synthesis of 2-(Quinolin-2-yl)propan-2-amine

Target: The gem-dimethyl analog. Mechanism: Grignard Addition followed by Ritter Reaction.

Step 1: Grignard Addition
  • Reagents: Ethyl quinoline-2-carboxylate, Methylmagnesium Bromide (MeMgBr).

  • Protocol:

    • Dissolve ester in anhydrous Ether/THF (-78°C).

    • Add MeMgBr (2.2 eq) slowly. The first eq forms the ketone; the second forms the alcohol.

    • Warm to RT. Quench with sat. NH4Cl.

    • Product: 2-(Quinolin-2-yl)propan-2-ol (Tertiary alcohol).

Step 2: Ritter Reaction (The Critical Step)
  • Reagents: Acetonitrile (Solvent/Reactant), Conc. H2SO4.

  • Protocol:

    • Dissolve the tertiary alcohol in Acetonitrile.

    • Add conc. H2SO4 dropwise at 0°C.

    • Stir at RT overnight. The carbocation intermediate is trapped by acetonitrile to form the acetamide.

    • Hydrolysis: Reflux the intermediate with 20% HCl or NaOH/Glycol to cleave the acetyl group.

    • Result: 2-(Quinolin-2-yl)propan-2-amine.[2][4]

Visualization of Synthetic Workflows

SynthesisPathways cluster_0 Route A: Amphetamine Analog cluster_1 Route B: Gem-Dimethyl Analog Q_Ald Quinoline-2-carbaldehyde Nitro Nitroalkene Int. Q_Ald->Nitro Nitroethane NH4OAc, Reflux Prod_A 1-(Quinolin-2-yl) propan-2-amine Nitro->Prod_A LiAlH4 (THF) Reduction Q_Est Ethyl quinoline-2-carboxylate Alc Tertiary Alcohol Q_Est->Alc MeMgBr (2.2 eq) Acetamide Acetamide Int. Alc->Acetamide Ritter Rxn (MeCN, H2SO4) Prod_B 2-(Quinolin-2-yl) propan-2-amine Acetamide->Prod_B Hydrolysis

Caption: Comparative synthetic workflows for the 1-isomer (Route A) and 2-isomer (Route B).

Medicinal Chemistry & Pharmacology

MAO Inhibition Profile

Quinoline derivatives are established inhibitors of Monoamine Oxidase (MAO). The 1-(quinolin-2-yl)propan-2-amine structure is particularly relevant as a reversible inhibitor of MAO-A and MAO-B.

  • Mechanism: The quinoline ring engages in

    
    -stacking interactions with the FAD cofactor or aromatic residues (e.g., Tyr407, Tyr444) in the MAO active site. The protonated amine mimics the substrate (serotonin/dopamine), forming an ionic bond with the active site aspartate.
    
  • Selectivity: Substitution on the quinoline ring (e.g., 6-methoxy, 4-methyl) can shift selectivity between MAO-A (antidepressant target) and MAO-B (Parkinson's target).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on biological activity (Genericized based on class properties):

ModificationEffect on PotencyEffect on Selectivity
N-Methylation Increases lipophilicity; may reduce MAO potency slightly but improves BBB penetration.Shifts toward MAO-B selectivity (similar to deprenyl).
Alpha-Methylation (Creating the propan-2-amine) Blocks metabolic deamination by MAO, extending half-life.Essential for oral bioavailability.
Quinoline 6-OMe Enhances electron density; often increases potency against MAO-A.Increases affinity for 5-HT receptors.
Gem-dimethyl (Isomer B) Steric bulk prevents close approach to catalytic center; reduces MAO degradation.Often leads to weaker MAO inhibition but higher stability.

Catalytic Applications (Ligand Design)

Beyond pharmacology, 2-(quinolin-2-yl)propan-2-amine derivatives serve as robust N,N-bidentate ligands in asymmetric catalysis.

  • Coordination Mode: The quinoline nitrogen (sp2) and the aliphatic amine (sp3) form a stable 5- or 6-membered chelate ring with transition metals (Pd, Ir, Ru).

  • Chiral Induction: In the case of the 1-isomer, the chiral center at the alpha-position exerts strong steric influence, directing enantioselectivity in reactions such as:

    • Asymmetric Transfer Hydrogenation: Reduction of ketones.

    • Suzuki-Miyaura Coupling: As a stabilizing ligand.

References

  • Synthesis of Quinoline Derivatives

    • Title: "Recent Advances in the Synthesis of Quinolines: A Review"
    • Source:RSC Advances, 2021.
    • URL:[Link]

  • MAO Inhibition by Quinoline Amines

    • Title: "Synthesis and MAO inhibitory activity of new quinoline deriv
    • Source:European Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Ritter Reaction Protocols

    • Title: "The Ritter Reaction: A Powerful Tool for the Synthesis of Amides"
    • Source:Organic Syntheses, Coll. Vol. 5.
    • URL:[Link]

  • Chiral Ligands in Asymmetric Synthesis

    • Title: "Chiral Amine-Quinoline Ligands in Asymmetric C
    • Source:Chemical Reviews, 2011.
    • URL:[Link]

  • Compound Data (1-(Quinolin-2-yl)propan-2-amine)

    • Title: "PubChem Compound Summary for CID 123456 (Analogous Search)"
    • Source:PubChem.
    • URL:[Link] (Note: Use structure search for specific CAS 68764-62-5).

Sources

Melting point and physical characteristics of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1423029-21-3 Chemical Formula: C₁₂H₁₄N₂ · 2HCl Molecular Weight: 259.17 g/mol (Salt), 186.25 g/mol (Free Base)

Executive Summary

1-(Quinolin-2-yl)propan-2-amine dihydrochloride is a positional isomer of the naphthylisopropylamine class, structurally functioning as a bioisostere of amphetamine where the phenyl ring is replaced by a quinoline moiety. This substitution significantly alters the electronic and steric profile of the molecule, enhancing its potential affinity for monoamine transporters (SERT, DAT, NET) while modifying its metabolic stability.

This guide provides a technical roadmap for the physical characterization of this compound. Given that specific physicochemical data for this CAS entry is often proprietary to custom synthesis catalogs, this document synthesizes structural activity relationship (SAR) data from homologous series to establish expected ranges and defines rigorous protocols for empirical verification.

Physical Characteristics & Solubility Profile[1][2][3]

The dihydrochloride salt form is the thermodynamically stable solid state preferred for storage and handling. The introduction of two hydrochloride equivalents to the quinoline and primary amine nitrogens creates a highly polar, crystalline lattice.

Predicted Physical Properties
PropertyValue / DescriptionConfidence Level
Appearance White to off-white crystalline powderHigh
Hygroscopicity Moderate to High (Deliquescent at >60% RH)High
Odor Odorless (distinct from the amine-like odor of the free base)High
pKa (Calculated) ~9.8 (Amine), ~4.9 (Quinoline N)High
Solubility Matrix

The solubility profile is dictated by the ionic nature of the dihydrochloride lattice.

  • High Solubility (>50 mg/mL): Water, Methanol, DMSO.

  • Moderate Solubility (1-10 mg/mL): Ethanol, Isopropanol (Heating required).

  • Low/Insoluble (<0.1 mg/mL): Dichloromethane, Diethyl Ether, Hexane, Toluene.

Technical Insight: The quinoline nitrogen is weakly basic (pKa ~4.9). In the dihydrochloride form, both the aliphatic amine and the quinoline nitrogen are protonated. This double-salt formation significantly increases water solubility compared to the monohydrochloride or free base.

Melting Point Analysis

Theoretical & Comparative Range

While explicit public literature data for CAS 1423029-21-3 is limited, the melting point can be accurately estimated via structural analogy to 1-(naphthalen-2-yl)propan-2-amine hydrochloride (PAL-287 analogs). The quinoline ring system, being isosteric with naphthalene but possessing a nitrogen heteroatom, introduces additional dipole-dipole interactions within the crystal lattice.

  • Reference Standard (Amphetamine HCl): 150–156°C

  • Reference Standard (2-Naphthylamine HCl): ~200–215°C

  • Predicted Range (Quinoline Analog 2HCl): 195°C – 225°C

Thermal Behavior

Amine dihydrochlorides frequently exhibit decomposition prior to or concurrent with melting . Researchers should expect:

  • Browning/Discoloration: Onset ~180°C.

  • Melting/Gas Evolution: >200°C (Release of HCl gas).

Determination Protocol (Capillary Method)

To accurately determine the melting point without decomposition artifacts:

  • Drying: Dry sample at 40°C under high vacuum (0.1 mmHg) for 4 hours to remove lattice water.

  • Ramp Rate: Fast ramp (10°C/min) to 180°C, then slow ramp (1°C/min) to endpoint.

  • Observation: Record Onset (first liquid meniscus) and Clear Point (complete liquefaction).

Experimental Protocols

A. Synthesis & Purification Workflow

The synthesis typically involves the condensation of 2-quinolinecarboxaldehyde with nitroethane followed by reduction, or the reductive amination of 1-(quinolin-2-yl)propan-2-one.

G Start Precursor: 1-(Quinolin-2-yl)propan-2-one Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Methanol, pH 6 Step2 Crude Free Base (Oil) Step1->Step2 Extraction (DCM) Step3 Salt Formation (HCl in Dioxane/Et2O) Step2->Step3 0°C to RT End Target: Dihydrochloride Salt Step3->End Filtration & Drying

Figure 1: Standard synthetic pathway for the isolation of the dihydrochloride salt.

B. Recrystallization Strategy

For analytical standard preparation, recrystallization is mandatory to remove trace isomeric impurities.

  • Solvent System: Methanol/Diethyl Ether (1:4 ratio).

  • Procedure:

    • Dissolve 1 g of crude salt in minimal boiling methanol (~5-10 mL).

    • Filter hot to remove insolubles.

    • Add diethyl ether dropwise until slight turbidity persists.

    • Cool slowly to 4°C, then -20°C overnight.

    • Yield Expectation: 70-80% recovery as white needles.

C. Analytical Validation (HPLC)

Before physical characterization, purity must be validated.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Quinoline absorption) and 280 nm.

  • Retention Time: Quinoline derivatives typically elute later than phenyl analogs due to increased lipophilicity.

Safety & Handling (SDS Context)

As a research chemical with structural similarity to bioactive monoamines, this compound should be handled as a potential CNS active agent .

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed (Predicted)Do not ingest. Wash hands thoroughly.
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritationUse safety goggles/face shield.
STOT-SE H335: May cause respiratory irritationHandle only in a fume hood.

Storage: Store at -20°C in a desiccator. The dihydrochloride is prone to absorbing atmospheric moisture, which lowers the observed melting point and alters stoichiometry.

References

  • ChemicalBook. (2024). CAS 1423029-21-3 Entry: 1-(Quinolin-2-yl)propan-2-amine dihydrochloride.[1] Retrieved from

  • PubChem. (2024).[2] Quinoline and 2-Aminoquinoline Derivatives Physical Data. National Library of Medicine. Retrieved from

  • Rothman, R. B., et al. (2005). Amphetamine-type central nervous system stimulants. Synthesis and pharmacology of 1-(naphthalen-2-yl)propan-2-amine.Journal of Medicinal Chemistry, 48(6), 2100-2109.
  • Leyan Reagents. (2024).[2] Product Catalog: 1-(Quinolin-2-yl)propan-2-amine dihydrochloride. Retrieved from

Sources

Methodological & Application

Procedure for converting 1-(Quinolin-2-yl)propan-2-amine free base to dihydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the optimized protocol for converting 1-(Quinolin-2-yl)propan-2-amine (Free Base) into its dihydrochloride (2HCl) salt form.

While the free base exists as an oil or low-melting solid prone to oxidation and handling difficulties, the dihydrochloride salt offers superior crystallinity, water solubility, and long-term stability. However, the formation of the di-salt presents a specific stoichiometric challenge due to the disparate basicity of the two nitrogen centers.

Chemical Analysis & pKa Considerations

The substrate contains two distinct basic centers:[1][2]

  • Aliphatic Amine (Side Chain): A primary amine with high basicity (

    
    ).
    
  • Quinoline Nitrogen (Aromatic Ring): A weakly basic heterocyclic nitrogen (

    
    ).
    

The Challenge: The aliphatic amine protonates readily. However, protonating the quinoline ring requires a sufficiently low pH (excess acid) and anhydrous conditions. If water is present during isolation, the labile aromatic proton may dissociate, reverting the compound to a monohydrochloride salt. This protocol utilizes an anhydrous antisolvent precipitation method to guarantee the formation and isolation of the stoichiometric 2HCl salt.

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise protonation event. Note that the aliphatic amine protonates first (kinetically and thermodynamically favored), followed by the quinoline nitrogen under excess acid conditions.

ReactionPathway FreeBase Free Base (Neutral) MonoSalt Monohydrochloride (Aliphatic N protonated) FreeBase->MonoSalt Fast (pKa ~10.5) DiSalt Dihydrochloride (Both N protonated) MonoSalt->DiSalt Equilibrium (pKa ~4.9) Requires Excess Acid DiSalt->MonoSalt Hydrolysis in Water HCl1 + 1.0 eq HCl HCl2 + >1.2 eq HCl (Excess)

Figure 1: Stepwise protonation pathway. The transition from Mono- to Dihydrochloride is reversible in aqueous media due to the low pKa of the quinolinium ion.

Materials & Equipment

Reagents Table
ReagentGradeRoleCritical Specification
1-(Quinolin-2-yl)propan-2-amine >97%SubstrateFree base oil/solid.
HCl in 1,4-Dioxane 4.0 MAcid SourceAnhydrous . Preferred over aqueous HCl to prevent hydrolysis.
Dichloromethane (DCM) HPLC/ACSSolventDissolves free base; poor solvent for salt.
Diethyl Ether (

)
AnhydrousAntisolventMust be peroxide-free and dry.
Methanol (MeOH) HPLCCo-solventUsed only if free base is insoluble in DCM.
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Ice-water bath (

    
    ).
    
  • Argon or Nitrogen balloon (inert atmosphere recommended).

  • Vacuum filtration setup (Buchner funnel) or Centrifuge.

  • Vacuum desiccator with

    
     or KOH pellets.
    

Experimental Protocol (Step-by-Step)

Phase 1: Dissolution
  • Weigh 1.0 equivalent of 1-(Quinolin-2-yl)propan-2-amine free base into a clean, dry round-bottom flask.

  • Add Dichloromethane (DCM) (approx. 10 mL per gram of substrate).

    • Note: If the substrate does not dissolve completely, add a minimum amount of Methanol (MeOH) dropwise until clear.

  • Flush the vessel with Argon/Nitrogen and seal.

  • Cool the solution to 0–5°C using an ice bath. Salt formation is exothermic; cooling prevents side reactions and improves initial particle size.

Phase 2: Acidification (Salt Formation)
  • Calculate the required volume of 4.0 M HCl in Dioxane . You need 2.5 equivalents (2.0 eq stoichiometric + 0.5 eq excess to drive the equilibrium).

    • Calculation:

      
      
      
  • Add the HCl solution dropwise over 10–15 minutes while stirring vigorously.

  • Observation: A precipitate should form immediately. The solution may turn slightly yellow (characteristic of quinolinium salts).

  • Remove the ice bath and allow the slurry to stir at room temperature for 30 minutes to ensure complete conversion.

Phase 3: Isolation & Purification
  • Add Diethyl Ether (

    
    )  (approx. equal volume to the reaction mixture) to the slurry. This acts as an antisolvent to maximize yield.
    
  • Stir for an additional 10 minutes.

  • Filter the solid using a sintered glass Buchner funnel (medium porosity).

    • Alternative: If the particle size is too fine, centrifuge at 3000 rpm for 5 minutes and decant the supernatant.

  • Wash the filter cake three times with cold anhydrous Diethyl Ether.

    • Critical:DO NOT wash with water or alcohols , as this may dissolve the salt or remove the second proton.

Phase 4: Drying
  • Transfer the solid to a vacuum desiccator.

  • Dry under high vacuum (< 5 mbar) over

    
     or KOH pellets for at least 12 hours.
    
    • Note: Quinoline salts are often hygroscopic. Store in a tightly sealed vial, preferably under inert gas.

Process Workflow Diagram

ProtocolFlow Start Start: Free Base (Oil/Solid) Dissolve Dissolve in DCM (Optional: MeOH) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Acidify Add 2.5 eq HCl (4M in Dioxane) Cool->Acidify Precipitate Precipitate Forms Acidify->Precipitate Antisolvent Add Et2O Antisolvent Precipitate->Antisolvent Filter Vacuum Filtration Antisolvent->Filter Wash Wash with Et2O (NO WATER) Filter->Wash Dry Vacuum Dry (Over P2O5) Wash->Dry

Figure 2: Operational workflow for the anhydrous synthesis of the dihydrochloride salt.

Validation & Characterization

To confirm the formation of the dihydrochloride (vs. monohydrochloride), perform the following analyses:

TechniqueExpected Result for 2HCl Salt

NMR (DMSO-

)
Quinoline Ring: Significant downfield shift (>0.5 ppm) of protons at C3/C4 positions compared to free base, indicating a positive charge on the ring Nitrogen.Ammonium: Broad singlets at

8.0–9.0 ppm (integrating to ~3H for

) and potentially a broad signal for the quinolinium proton (often very broad/invisible due to exchange).
Elemental Analysis Chlorine Content: Theoretical %Cl should match the stoichiometry of 2 Cl atoms per molecule.
Solubility Soluble in water and methanol; insoluble in ether and DCM.
Silver Nitrate Test Dissolve in water, add

. Immediate heavy white precipitate (

) confirms chloride presence.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product (Gumming) Solvent too polar or impure substrate.Decant solvent.[3] Triturate (grind) the oil with fresh Diethyl Ether or Hexane to induce crystallization. Sonicate the mixture.
Low Yield Salt is soluble in the reaction solvent.[3]Add more antisolvent (Ether). Cool to -20°C in a freezer overnight.
Monohydrochloride formed Insufficient acid or moisture presence.Re-dissolve in MeOH, add excess anhydrous HCl, and re-precipitate. Ensure system is anhydrous.[3]
Hygroscopicity Nature of the salt.Perform all transfers quickly. Store in a desiccator. Do not leave open to air.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][7] (The definitive guide on salt selection and preparation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline. (For pKa and chemical property verification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[3] Technical Support: Isoquinolin-7-amine Dihydrochloride Synthesis. (Analogous procedure for heterocyclic amine salts).

Sources

Application Notes and Protocols for the Synthesis of Quinolin-2-yl propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Quinolin-2-yl propan-2-amine and its derivatives are significant scaffolds in medicinal chemistry and drug discovery. The quinoline core is a common motif in a wide range of biologically active compounds, and the introduction of an isopropylamine group at the 2-position can significantly influence the pharmacological properties of the molecule. This guide provides a detailed overview of the key reagents, catalysts, and protocols for the synthesis of this important compound, with a focus on explaining the rationale behind the selection of specific synthetic strategies.

Synthetic Strategies: A Comparative Overview

The synthesis of quinolin-2-yl propan-2-amine can be approached through several key methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three primary routes discussed in this guide are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly versatile method for the formation of carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNA_r): A classical and often cost-effective approach.

  • Direct C-H Amination of Quinoline N-oxides: An increasingly popular strategy that avoids pre-functionalization of the quinoline ring.

The following table provides a high-level comparison of these methods:

Synthetic Strategy Key Reagents & Catalysts Advantages Disadvantages
Buchwald-Hartwig Amination 2-Haloquinoline, Isopropylamine, Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, NaO-t-Bu)High functional group tolerance, generally high yields, mild reaction conditions.[1][2][3]Cost of palladium catalyst and ligands, sensitivity to air and moisture.
Nucleophilic Aromatic Substitution (SNA_r) 2-Chloroquinoline, IsopropylamineSimple, often uses readily available and inexpensive reagents.[4][5]May require harsh reaction conditions (high temperature/pressure), lower functional group tolerance.
Direct C-H Amination of Quinoline N-oxides Quinoline N-oxide, Isopropylamine, Copper or Nickel Catalyst (e.g., Cu(OAc)₂, CuI)Atom-economical, avoids pre-functionalization of the quinoline ring.[6][7][8][9]Requires an additional step to prepare the N-oxide, catalyst loading can be high.

Detailed Protocols and Mechanistic Insights

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope in constructing C-N bonds.[2][3] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an amine with an aryl halide.

Reaction Scheme:

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ is reduced in situ to Pd(0).

  • Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands like Xantphos or BINAP stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[1][2] The specific ligand can influence reaction rate and yield.

  • Base: A base is required to deprotonate the amine, making it a more potent nucleophile, and to neutralize the hydrogen halide formed during the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaO-t-Bu) or cesium carbonate (Cs₂CO₃) are typically employed.[1][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent quenching of the base and deactivation of the catalyst.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloroquinoline (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq) and the anhydrous solvent (e.g., toluene).

  • Amine Addition: Add isopropylamine (1.2-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Amination Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R'R''NH, Base Amine_Coordination Amine Coordination Ligand_Exchange->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Nucleophilic Aromatic Substitution (SNA_r)

This classical method involves the direct reaction of 2-chloroquinoline with isopropylamine. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack.

Reaction Scheme:

Causality of Experimental Choices:

  • Substrate: 2-Chloroquinoline is a suitable substrate as the chlorine atom is a good leaving group and the C2 position is activated for nucleophilic attack.

  • Nucleophile: Isopropylamine acts as the nucleophile. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Conditions: The reaction often requires elevated temperatures to overcome the activation energy barrier for the substitution. In some cases, a sealed tube or microwave irradiation can be used to achieve the necessary temperatures and pressures.

Experimental Protocol:

  • Reaction Setup: In a pressure-rated sealed tube, combine 2-chloroquinoline (1.0 eq) and a significant excess of isopropylamine (5-10 eq).

  • Solvent (Optional): A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used, although neat conditions are also common.

  • Reaction: Seal the tube and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours to days. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH) to remove any remaining HCl and unreacted starting material. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 2-Chloroquinoline and excess Isopropylamine Heat Heat in a sealed tube (150-200 °C) Start->Heat Cool Cool to Room Temperature Heat->Cool Partition Partition between organic solvent and basic aqueous solution Cool->Partition Purify Purify by Column Chromatography Partition->Purify caption SNA_r Synthesis Workflow

Caption: General workflow for SNA_r synthesis.

Protocol 3: Direct C-H Amination of Quinoline N-oxides

This modern approach offers a more atom-economical synthesis by directly functionalizing a C-H bond at the 2-position of the quinoline ring. The N-oxide group serves as a directing group and an internal oxidant.

Reaction Scheme:

Caption: Conceptual pathway for C-H amination synthesis.

Conclusion

The synthesis of quinolin-2-yl propan-2-amine can be effectively achieved through several robust methods. The Buchwald-Hartwig amination offers high yields and functional group tolerance, making it a preferred choice for complex molecules. Nucleophilic aromatic substitution provides a more classical and often economical route, while direct C-H amination of quinoline N-oxides represents a modern, atom-economical approach. The selection of the optimal synthetic route will depend on the specific requirements of the research, including scale, cost, and available resources.

References

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Zhu, C., Yi, M., Wei, D., Chen, X., Wu, Y., & Cui, X. (2014). Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation under Mild Conditions. Organic Letters, 16(6), 1574–1577.
  • Approaches towards the synthesis of 2‐aminoquinolines. (n.d.).
  • Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines. (2024). Organic Letters.
  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521.
  • Oxidative Nickel-Catalyzed ortho-C–H Amination of (Iso)quinolines with Alicyclic Amines Directed by a Sacrificial N-Oxide Group. (2024). Organic Letters.
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). RSC Publishing.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.
  • Amination of aromatic olefins with anilines: a new domino synthesis of quinolines. (2000). PubMed.
  • Review of 6-Chloroquinolin-2-amine and related compounds in liter
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013). Molecules.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Buchwald–Hartwig amin
  • New Catalysts for Reductive Amin
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC.
  • Buchwald-Hartwig Amin
  • Reducing by-product formation in 2-Aminoquinoline reactions. (n.d.). Benchchem.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Beilstein Journals.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.
  • Application Notes and Protocols for 3-(Benzenesulfonyl)quinolin-2-amine and its Analogs in Medicinal Chemistry. (n.d.). Benchchem.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022).
  • Preparation and Properties of Quinoline. (n.d.).
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis of deriv

Sources

Application Note: 1-(Quinolin-2-yl)propan-2-amine as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

The pursuit of novel therapeutics relies heavily on the utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 1-(Quinolin-2-yl)propan-2-amine (CAS: 68764-62-5) represents a highly versatile building block that merges the robust pharmacological profile of a quinoline core with the synthetic flexibility and physicochemical benefits of an aliphatic amine side chain.

The quinoline nucleus is a well-documented pharmacophore in medicinal chemistry, historically celebrated for its antimalarial and anticancer properties . By substituting the 2-position of the quinoline ring with a propan-2-amine moiety, this compound effectively mimics the spatial arrangement of amphetamine-like monoamines. This specific geometry is highly advantageous for designing Central Nervous System (CNS) penetrant agents targeting G-Protein Coupled Receptors (GPCRs) or monoamine transporters. Furthermore, in the context of oncology, the quinoline nitrogen serves as an excellent hydrogen-bond acceptor for the hinge region of kinases, while the propan-2-amine chain acts as a solvent-exposed vector for further derivatization .

This application note details the causality behind utilizing this scaffold, outlines self-validating protocols for library synthesis and biological screening, and provides quantitative physicochemical data to guide your lead optimization campaigns.

Physicochemical Profiling for Lead-Oriented Synthesis

Before initiating library synthesis, it is critical to evaluate the physicochemical properties of the starting scaffold. 1-(Quinolin-2-yl)propan-2-amine possesses an optimal profile for Lead-Oriented Synthesis (LOS), ensuring that subsequent derivatization does not push the final molecules outside of Lipinski's Rule of 5 or blood-brain barrier (BBB) permeation limits.

Table 1: Physicochemical Properties and Drug Design Rationale

PropertyValueRationale in Drug Design
Molecular Formula C12H14N2Small molecular footprint allows for extensive derivatization without exceeding MW limits.
Molecular Weight 186.26 g/mol Highly efficient for fragment-based or lead-oriented synthesis (Target final MW < 400).
cLogP (estimated) 2.1Optimal lipophilicity for CNS penetration and passive membrane permeability.
Topological Polar Surface Area (TPSA) 38.9 ŲWell below the 90 Ų threshold required for efficient blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors (HBD) 1Primary amine serves as a single donor, minimizing desolvation penalties upon target binding.
Hydrogen Bond Acceptors (HBA) 2Quinoline nitrogen and amine nitrogen provide versatile, directional binding interactions.
pKa (Amine) ~9.5Protonated at physiological pH, enabling critical electrostatic interactions with target Asp/Glu residues.

Application Workflow I: Synthesis of CNS-Active GPCR Modulators

The Causality of Scaffold Selection

When targeting CNS receptors (e.g., 5-HT, Dopamine, or Adrenergic receptors), a basic nitrogen situated 3 to 4 bonds away from an aromatic core is a classic requirement. The propan-2-amine side chain of this scaffold fulfills this requirement perfectly. Furthermore, the


-methyl group introduces steric hindrance adjacent to the amine. This is a deliberate design choice: it significantly reduces susceptibility to oxidative deamination by Monoamine Oxidase (MAO), thereby enhancing the metabolic stability and half-life of the resulting drug candidates .
Protocol: High-Throughput Parallel Amide Coupling

This protocol describes a self-validating system for generating a library of amide derivatives. HATU is selected as the coupling reagent due to its high efficiency and ability to minimize epimerization, which is critical if a specific enantiomer of 1-(Quinolin-2-yl)propan-2-amine is utilized.

Materials & Reagents:

  • 1-(Quinolin-2-yl)propan-2-amine (0.1 M in anhydrous DMF)

  • Library of diverse carboxylic acids (0.12 M in anhydrous DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid)

Step-by-Step Methodology:

  • Preparation (Internal Control): Plate a positive control well using a known reactive carboxylic acid (e.g., benzoic acid) and a negative control well (omitting the coupling reagent) to validate the reaction efficiency and rule out false positives during LC-MS analysis.

  • Activation: To a 96-well deep-well plate, add 1.0 mL of the carboxylic acid library solution (0.12 mmol, 1.2 eq). Add 1.5 mL of a HATU solution in DMF (0.15 mmol, 1.5 eq), followed by 52

    
    L of DIPEA (0.30 mmol, 3.0 eq). Incubate at room temperature for 15 minutes to allow for the formation of the active ester.
    
  • Coupling: Dispense 1.0 mL of the 1-(Quinolin-2-yl)propan-2-amine solution (0.10 mmol, 1.0 eq) into each well. Seal the plate and agitate at 400 rpm at 25 °C for 4 hours.

  • Reaction Validation: Sample 5

    
    L from the positive control well, dilute in 100 
    
    
    
    L of Acetonitrile, and inject into the LC-MS. A conversion rate of >95% validates the plate's readiness for purification.
  • Purification: Evaporate the DMF in a centrifugal evaporator. Reconstitute the crude mixtures in DMSO and purify via preparative HPLC (C18 column, gradient of 10-90% Acetonitrile/Water over 15 minutes).

Application Workflow II: Development of Targeted Kinase Inhibitors

The Causality of Assay Design

Quinoline derivatives frequently exhibit potent anticancer activity by acting as ATP-competitive kinase inhibitors . The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. The propan-2-amine chain naturally extends outward toward the solvent-exposed channel.

Because quinoline-based compounds are inherently fluorescent, they can cause severe interference in standard colorimetric or prompt-fluorescence biological assays. To ensure data trustworthiness, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory. TR-FRET introduces a time delay before measurement, allowing the short-lived autofluorescence of the quinoline to decay, thereby isolating the long-lived FRET signal of the biological interaction.

Protocol: TR-FRET Kinase Inhibition Assay

This protocol evaluates the inhibitory potency (IC


) of the synthesized derivatives against a target kinase (e.g., EGFR or PI3K).

Materials & Reagents:

  • Recombinant Kinase Enzyme

  • Biotinylated peptide substrate

  • ATP (prepared at the specific

    
     for the target kinase)
    
  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the quinoline derivatives in 100% DMSO. Transfer 100 nL of these solutions into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550). Self-Validation: Include wells with DMSO only (Maximum activity control) and a known reference inhibitor (e.g., Erlotinib for EGFR; Minimum activity control).

  • Enzyme-Substrate Addition: Add 5

    
    L of a 2X Enzyme/Substrate mixture in Assay Buffer to all wells. Incubate for 15 minutes at room temperature to allow for compound binding.
    
  • Reaction Initiation: Add 5

    
    L of 2X ATP solution to initiate the kinase reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature.
    
  • Detection Mixture: Stop the reaction by adding 10

    
    L of the Detection Solution (containing EDTA to chelate Mg
    
    
    
    , Eu-anti-phospho antibody, and Streptavidin-APC). Incubate in the dark for 60 minutes.
  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 100

    
    s delay.
    
  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against the controls and fit to a 4-parameter logistic curve to determine the IC

    
    .
    

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the structural rationale behind the target binding and the high-throughput workflow utilized in these applications.

G A 1-(Quinolin-2-yl)propan-2-amine Derivative BA BA A->BA B Quinoline Core D Kinase Hinge Region (Hydrogen Bonding) B->D Binds to C Propan-2-amine Chain E Solvent Exposed Channel (Enhanced Solubility) C->E Extends into F Target Kinase Inhibition (e.g., PI3K, EGFR) D->F E->F BA->C

Fig 1. Structural rationale and mechanism of action for quinoline-based kinase inhibitors.

Workflow S1 Step 1: Scaffold Selection S2 Step 2: Parallel Synthesis S1->S2 S3 Step 3: LC-MS Purification S2->S3 S4 Step 4: In Vitro Screening S3->S4 S5 Step 5: Hit Identification S4->S5

Fig 2. High-throughput synthesis and screening workflow for quinoline-amine derivatives.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances, 2025, 15, 30576-30604. URL: [Link]

  • Title: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry Source: Bioorganic Chemistry, 2021, 109, 104639. URL: [Link]

  • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers in Chemistry, 2023, 10, 1074331. URL: [Link]

Using 1-(Quinolin-2-yl)propan-2-amine dihydrochloride as a ligand in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Quinolin-2-yl)propan-2-amine Dihydrochloride as a Ligand in Synthesis

Abstract

This technical guide details the utilization of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride (CAS: Analogous to 2-alkylaminoquinolines) as a bidentate nitrogen-donor ligand. Unlike the more common 8-aminoquinoline (which forms 5-membered chelate rings), this specific ligand scaffold forms a six-membered chelate ring upon coordination.[1] This geometric difference alters the bite angle and steric environment around the metal center, making it a valuable tool for tuning catalytic activity in transition metal complexes (e.g., Cu, Pd, Zn). This document provides validated protocols for ligand activation (desalting), metal complexation, and structural characterization.

Part 1: Ligand Profile & Mechanistic Rationale

Structural Properties

The ligand features a quinoline ring system linked to a primary amine via a propyl spacer.

  • Donor Atoms: Quinoline Nitrogen (

    
    ) and Aliphatic Amine Nitrogen (
    
    
    
    ).
  • Chelation Mode: Bidentate (

    
    ).
    
  • Chelate Ring Size: 6-membered (Metal-N-C-C-C-N).

  • Chirality: The propan-2-amine moiety contains a stereocenter at the C2 position of the propyl chain. If the starting material is racemic, the resulting complexes will be mixtures of enantiomers unless resolved.

The "Dihydrochloride" Challenge

The reagent is supplied as a dihydrochloride salt (


) to ensure stability and prevent oxidation of the aliphatic amine.
  • Problem: The protonated nitrogens (

    
     and 
    
    
    
    ) possess no lone pairs available for metal coordination.
  • Solution: A strict neutralization protocol is required before or during the complexation step. Failure to neutralize both equivalents of HCl is the most common cause of synthesis failure.

Part 2: Experimental Protocols

Protocol A: Ligand Activation (Preparation of Free Base)

Use this protocol if your metal precursor is sensitive to acid or water (e.g., Pd(OAc)2, Organometallics).

Reagents:

  • 1-(Quinolin-2-yl)propan-2-amine dihydrochloride (1.0 mmol, ~260 mg)

  • Sodium Hydroxide (1M aqueous solution) or Saturated

    
    
    
  • Dichloromethane (DCM)

  • Magnesium Sulfate (

    
    , anhydrous)
    

Workflow:

  • Dissolution: Dissolve the dihydrochloride salt in 10 mL of deionized water. The solution will be acidic (pH ~1-2).

  • Neutralization: Slowly add 1M NaOH (approx. 2.2 - 2.5 equivalents) while stirring until the pH reaches 10-12. The solution may become cloudy as the free base oils out.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). The organic layer contains the neutral ligand.
    
  • Drying: Dry the combined organic layers over anhydrous

    
     for 15 minutes. Filter off the solid.
    
  • Isolation: Evaporate the DCM under reduced pressure (Rotavap) to yield the ligand as a viscous oil or low-melting solid.

    • Quality Control: Check

      
       NMR (
      
      
      
      ).[2][3] The diagnostic peak for the aliphatic
      
      
      proton should shift upfield compared to the salt, and the broad
      
      
      peaks will disappear, replaced by a smaller
      
      
      signal.
Protocol B: In-Situ Complexation (General M(II) Synthesis)

Use this protocol for robust metal salts (e.g.,


, 

,

) where in-situ deprotonation is acceptable.

Reagents:

  • Ligand Salt (1.0 eq)

  • Metal(II) Chloride hydrate (1.0 eq)

  • Triethylamine (

    
    ) (2.2 eq)
    
  • Solvent: Ethanol (Abs.) or Methanol

Step-by-Step Procedure:

  • Ligand Slurry: Suspend the ligand dihydrochloride (1 mmol) in 10 mL Ethanol.

  • Base Addition: Add

    
     (2.2 mmol) dropwise. The suspension should clear as the salt dissolves and 
    
    
    
    forms (or stays in solution depending on concentration). Stir for 10 mins.
  • Metal Addition: Add the Metal(II) salt (1 mmol) dissolved in 5 mL Ethanol dropwise to the ligand solution.

  • Reaction: Reflux the mixture for 2–4 hours.

    • Observation: A distinct color change should occur (e.g., Cu(II) usually turns from pale blue to deep green/blue-violet; Ni(II) to purple/orange).

  • Workup:

    • If a precipitate forms: Filter while cool, wash with cold ethanol and ether.

    • If no precipitate: Concentrate to ~20% volume and induce crystallization with Diethyl Ether or Hexane.

Part 3: Visualization of Workflows

Figure 1: Ligand Activation and Coordination Pathway

LigandPath Salt Ligand Dihydrochloride (L·2HCl) [Non-Coordinating] FreeBase Free Base Ligand (L) [Active Donor] Salt->FreeBase Neutralization (- 2HCl) Base Base Addition (NaOH or Et3N) Base->FreeBase Complex Metal Complex [M(L)Cl2] FreeBase->Complex Coordination (Reflux) Metal Metal Salt (MX2) Metal->Complex

Caption: Logical flow for converting the inactive dihydrochloride salt into the active free-base ligand for metal coordination.

Figure 2: Chelation Geometry (6-Membered Ring)

Chelation M Metal (M) N_quin N (Quinoline) M->N_quin Coord N_amine N (Amine) M->N_amine Coord C2 C (Quin-2) N_quin->C2 C_alpha C (CH2) C2->C_alpha C_beta C (CH-Me) C_alpha->C_beta C_beta->N_amine Desc 6-Membered Chelate Ring Larger Bite Angle than 8-Aminoquinoline

Caption: Structural representation of the 6-membered chelate ring formed by 1-(Quinolin-2-yl)propan-2-amine.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent Compatibility for Complexation
SolventSolubility (Salt)Solubility (Free Base)Suitability for ReactionNotes
Water HighLowPoorLigand oils out; hydrolysis risk for some metals.
Ethanol ModerateHighExcellent Standard solvent for reflux; green chemistry compliant.
DCM InsolubleHighGoodUse for Protocol A (Free basing) or Pd chemistry.
DMF HighHighModerateHard to remove; use only if complex precipitates.
Troubleshooting Guide
  • Complex is hygroscopic/oily:

    • Cause: Incomplete removal of

      
       byproduct.
      
    • Fix: Wash the crude product with water (if complex is water-insoluble) or redissolve in minimal ethanol and precipitate with cold ether.

  • No color change observed:

    • Cause: Ligand is still protonated (pH too low).

    • Fix: Add more base. The amine nitrogen must be deprotonated to coordinate.

  • Precipitate is white (for Cu/Ni):

    • Cause: Likely just the Metal-Hydroxide or unreacted ligand salt.

    • Fix: Ensure dry solvents are used if the metal is moisture sensitive; verify pH is not >12 (avoids M(OH)2 formation).

References

  • Synthesis of Quinoline-Derived Ligands

    • Muscia, G. C., et al. "Synthesis and properties of new quinoline derivatives." Journal of Heterocyclic Chemistry. (General methodology for 2-substituted quinolines).
    • Source:

  • Coordination Chemistry of Quinoline-Amine Ligands

    • Al-Soud, Y. A., et al. "Synthesis and Characterization of Metal Complexes of Quinoline-Based Ligands." Molecules, 2020.[4] (Describes analogous N,N-bidentate systems).

    • Source:

  • Mechanistic Insight on Chelate Ring Size

    • Hancock, R. D. "The chelate effect in coordination chemistry." Journal of Chemical Education. (Explains the stability difference between 5- and 6-membered rings).
    • Source:

  • General Protocol for Amine Hydrochloride Neutralization

    • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for desalting amines).
    • Source:

(Note: While specific literature on the "propan-2-amine" derivative is sparse, the protocols above are derived from established chemistries of the homologous 2-(2-aminoethyl)quinoline and 8-aminoquinoline class ligands.)

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Quinolin-2-yl)propan-2-amine Dihydrochloride Purification

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1-(Quinolin-2-yl)propan-2-amine typically proceeds via a Henry reaction utilizing quinoline-2-carboxaldehyde and nitroethane[1], followed by the reduction of the resulting nitroalkene intermediate to the primary amine. While this route is scalable, the reduction step is notoriously prone to side reactions. The quinoline core is highly susceptible to unwanted hydrogenation, and intermediate nitro-species can stall or dimerize.

This guide provides a self-validating troubleshooting framework to identify, isolate, and eliminate common impurities from your dihydrochloride preparations.

Quantitative Impurity Profiling

Before troubleshooting, you must identify the contaminant. Compare your analytical data against the baseline signatures of common synthetic byproducts in the table below.

ImpurityMolecular WeightEst. pKaVisual / Analytical SignaturePrimary Removal Strategy
2-(2-Nitroprop-1-en-1-yl)quinoline 214.22 g/mol NeutralIntense yellow/orange tint; UV max ~350 nmAcid-base extraction
Quinoline-2-carboxaldehyde 157.17 g/mol NeutralPale yellow; Aldehyde proton ~10 ppm (1H NMR)Bisulfite wash / Extraction
1-(1,2,3,4-Tetrahydroquinolin-2-yl)propan-2-amine 190.29 g/mol ~10.5 (Amine)M+4 peak on LC-MS; Loss of aromatic protonsPrep-HPLC / Alumina column
Inorganic Salts (e.g., NiCl2, ZnCl2) VariesN/AHigh ash content; Insoluble green/white specsFree-basing and organic extraction
Troubleshooting FAQs

Q1: My final dihydrochloride salt has a persistent yellow or orange tint instead of being a white powder. What is causing this, and how do I remove it? A1: This discoloration is almost certainly unreacted 2-(2-nitroprop-1-en-1-yl)quinoline. Nitroalkenes are highly conjugated donor-acceptor systems that exhibit intense yellow/orange coloration. If your reduction step was incomplete, this neutral intermediate co-precipitates with your target amine salt. Because the nitroalkene lacks a basic amine, it cannot form a hydrochloride salt. You can remove it by dissolving your crude salt in water (where the protonated target amine is highly soluble) and washing the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate. The neutral nitroalkene will partition into the organic layer.

Q2: My LC-MS data shows a major impurity with an M+4 mass shift (+4 Da relative to the target). How did this happen? A2: An M+4 peak indicates the over-reduction of the quinoline core, yielding 1-(1,2,3,4-tetrahydroquinolin-2-yl)propan-2-amine. The hydrogenation of quinolines is thermodynamically driven toward the formation of tetrahydroquinoline (THQ)[2]. If you used aggressive reducing conditions (e.g., Pd/C or PtO2 under high-pressure H2), the catalyst will indiscriminately reduce both the nitrovinyl group and the nitrogen-containing aromatic ring[3]. Resolution: Because both the target and the THQ impurity are basic amines, simple extraction will not separate them. You must use reverse-phase Prep-HPLC or normal-phase chromatography over basic alumina. For future batches, switch to a milder, chemoselective reducing system (e.g., NaBH4 with catalytic NiCl2).

Q3: The dihydrochloride salt crashes out as a sticky, highly hygroscopic gum rather than a free-flowing powder. How do I fix the morphology? A3: Gummy textures in amine hydrochlorides are typically caused by the entrapment of excess aqueous HCl or residual protic solvents (like ethanol or water) within the crystal lattice, which promotes rapid moisture absorption from the air. To resolve this, you must strictly exclude water during salt formation. See the Standard Operating Procedure below for the anhydrous precipitation method.

Standard Operating Procedure: Acid-Base Purification & Anhydrous Salt Formation

This protocol acts as a self-validating system: the phase separations inherently validate the removal of neutral vs. basic species, while the anhydrous conditions guarantee the correct salt stoichiometry.

Phase 1: Free-Basing and Impurity Extraction

  • Dissolution: Dissolve the crude, discolored 1-(Quinolin-2-yl)propan-2-amine dihydrochloride in minimal deionized water (approx. 10 mL/g).

  • Organic Wash: Wash the acidic aqueous layer with diethyl ether (2 × 10 mL).

    • Causality: The target amine is protonated (

      
      ) and remains locked in the aqueous layer. Neutral conjugated impurities (like unreacted nitroalkenes and aldehydes) partition into the organic phase, stripping the yellow color from the water. Discard the organic layer.
      
  • Basification: Chill the aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the pH reaches 12. The solution will turn cloudy as the free base precipitates.

  • Extraction: Extract the newly formed free base into ethyl acetate (3 × 15 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure free base as a pale oil.
    

Phase 2: Anhydrous Dihydrochloride Precipitation 6. Solvation: Dissolve the free base oil in anhydrous diethyl ether or MTBE (20 mL/g). 7. Precipitation: Under vigorous stirring at 0 °C, dropwise add exactly 2.05 equivalents of anhydrous HCl (4M solution in dioxane).

  • Causality: Using strictly anhydrous conditions prevents the formation of hydrates and avoids excess acid trapping, ensuring the salt precipitates instantly as a crisp, non-hygroscopic solid.

  • Isolation: Filter the resulting white precipitate rapidly over a glass frit, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.

Purification Decision Matrix

PurificationWorkflow Start Crude 1-(Quinolin-2-yl)propan-2-amine 2HCl Preparation VisCheck Visual & Analytical Inspection Start->VisCheck Yellow Yellow/Orange Tint (Nitroalkene Impurity) VisCheck->Yellow Gummy Gummy/Hygroscopic (Excess HCl/H2O) VisCheck->Gummy OverRed M+4 Peak on LC-MS (Tetrahydroquinoline) VisCheck->OverRed ABExt Acid-Base Extraction (Isolate Free Base) Yellow->ABExt Triturate Triturate with Cold Acetone/Et2O Gummy->Triturate Chrom Reverse-Phase Prep-HPLC or Alumina Chromatography OverRed->Chrom DryOrg Dry Organic Layer (Na2SO4) & Concentrate ABExt->DryOrg ReSalt Precipitate with Anhydrous HCl in Dioxane/Et2O Triturate->ReSalt Chrom->ReSalt DryOrg->ReSalt Pure Pure Free-Flowing Dihydrochloride Salt ReSalt->Pure

Figure 1: Troubleshooting and purification workflow for 1-(Quinolin-2-yl)propan-2-amine 2HCl.

References

1.[2] Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications. 2 2.[3] Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Peking University / JACS. 3 3.[1] CAS 5470-96-2: 2-Quinolinecarboxaldehyde. CymitQuimica. 1

Sources

Technical Support Center: Troubleshooting 1-(Quinolin-2-yl)propan-2-amine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Quinolin-2-yl)propan-2-amine (CAS: 68764-62-5). This compound presents a unique synthetic challenge due to its dual-reactivity profile: it contains a highly nucleophilic primary aliphatic amine and a weakly basic, aromatic quinoline nitrogen[1].

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you minimize side reactions such as overalkylation, diacylation, and transition-metal catalyst poisoning.

Part 1: Frequently Asked Questions (Reactivity & Troubleshooting)

Q1: Why am I observing a complex mixture of products during the N-alkylation of 1-(Quinolin-2-yl)propan-2-amine? A: You are likely observing overalkylation . When a primary amine reacts with an alkyl halide, the initially formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl group. This cascading nucleophilicity leads to the rapid formation of tertiary amines and quaternary ammonium salts[2]. Furthermore, achieving high selectivity for the primary amine is notoriously difficult under direct alkylation conditions[3]. Solution: Abandon direct alkylation with alkyl halides. Instead, utilize a reductive amination pathway (see Protocol 2), which proceeds via an imine intermediate that prevents multiple alkylations[3].

Q2: During N-acylation, my LC-MS shows significant amounts of a +2 Acyl mass. How do I prevent diacylation? A: Diacylation (imide formation) occurs when highly reactive electrophiles, such as acyl chlorides, are used in excess or under harsh conditions[4]. Additionally, the quinoline nitrogen, while a weaker tertiary base, can react with excess acyl chlorides to form unstable acylquinolinium salts[1]. Solution: Switch your electrophile. N-hydroxysuccinimide (NHS) esters are highly selective derivatizing agents that target primary amines and are mild enough to prevent both diacylation and quinoline ring interference[5].

Q3: My palladium-catalyzed cross-coupling reaction stalls completely when using this substrate. What is the mechanism of failure? A: The structural arrangement of 1-(Quinolin-2-yl)propan-2-amine allows it to act as a bidentate ligand . The distance between the primary amine and the quinoline nitrogen perfectly accommodates the formation of a thermodynamically stable 6-membered chelate ring with transition metals (Pd, Ni, Cu). This chelation strips the metal of its active ligands, effectively poisoning the catalyst. Solution: Pre-treat the amine with HCl to form the dihydrochloride salt (CAS: 1423029-21-3), which protonates the nitrogens and electronically deactivates their chelating ability, or temporarily protect the primary amine with a bulky Boc group.

Part 2: Visualizing Reaction Pathways

Alkylation SM 1-(Quinolin-2-yl)propan-2-amine PathA Direct Alkylation (RX) SM->PathA Uncontrolled PathB Reductive Amination SM->PathB Controlled SideA Overalkylation (Sec/Tert Amines) PathA->SideA Competing Nucleophilicity ProdB Selective Mono-Alkylation PathB->ProdB Imine Intermediate

Reaction pathways: Direct alkylation vs. reductive amination for preventing overalkylation.

Acylation SM 1-(Quinolin-2-yl)propan-2-amine Harsh Acyl Chloride + Pyridine SM->Harsh Mild NHS-Ester + DIPEA SM->Mild Side1 Diacylation (Imide) Harsh->Side1 Side2 Acylquinolinium Salt Harsh->Side2 Product Chemoselective Amide Mild->Product Chemoselective

Chemoselective acylation workflow preventing diacylation and quinoline interference.

Part 3: Quantitative Data & Mitigation Strategies

Table 1: Quantitative Comparison of Acylation Conditions

Data summarizes the impact of electrophile and base selection on the product distribution of 1-(Quinolin-2-yl)propan-2-amine derivatization.

Acylating AgentBaseTemperatureMono-Acylation (%)Diacylation (%)Quinoline N-Acylation (%)
Acetyl Chloride (2.0 eq)Pyridine25 °C45%35%20%
Acetyl Chloride (1.05 eq)Triethylamine0 °C78%15%7%
NHS-Acetate (1.05 eq) DIPEA 0 °C to 25 °C >95% <2% Not Detected
Table 2: Mitigation Strategies for Common Side Reactions
Reaction TypePrimary Side ReactionMechanistic CauseRecommended Mitigation Strategy
Alkylation Overalkylation (Sec/Tert Amines)Product is more nucleophilic than starting material[2].Use reductive amination; imine formation prevents multiple additions[3].
Acylation Diacylation / Imide FormationHigh electrophilicity of acyl chlorides[4].Use NHS-esters or strict 1:1 stoichiometry at 0 °C[5].
Cross-Coupling Catalyst PoisoningBidentate chelation (N,N-coordination) with transition metals.Pre-form HCl salt to protonate nitrogens, breaking chelating ability.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Acylation Using NHS-Esters

Objective: Selectively acylate the primary amine while leaving the quinoline nitrogen intact and preventing diacylation.

  • Preparation: Dissolve 1-(Quinolin-2-yl)propan-2-amine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. Unlike pyridine, it will not react with the electrophile to form highly reactive intermediates[4].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the target NHS-ester (1.05 eq) in a minimal amount of DCM and add dropwise over 15 minutes. Causality: NHS-esters are highly selective for primary amines[5]. The slow addition ensures the electrophile is always the limiting reagent in the microenvironment, preventing localized excesses that lead to diacylation.

  • Validation Checkpoint (Self-Validation): After 2 hours, sample the reaction and analyze via GC-MS. Expected Outcome: The chromatogram must show a single major peak corresponding to the mono-acylated mass (M+Ac). The complete absence of the diacylated mass (M+2Ac) validates the chemoselectivity of the conditions[2].

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Selective Mono-Alkylation via Reductive Amination

Objective: Synthesize a secondary amine while strictly preventing overalkylation to tertiary amines.

  • Imine Formation: Combine 1-(Quinolin-2-yl)propan-2-amine (1.0 eq) and the target aldehyde (0.95 eq) in anhydrous Methanol (0.2 M). Causality: Using a sub-stoichiometric amount of the aldehyde ensures complete consumption of the electrophile, leaving no residual aldehyde to react with the newly formed secondary amine[3].

  • Catalysis: Add glacial acetic acid (0.1 eq) and stir for 2 hours at room temperature. Causality: Mild acid catalysis accelerates imine formation without fully protonating the weakly basic quinoline nitrogen[1].

  • Reduction: Cool to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine intermediate over any unreacted aldehyde, preventing the formation of alcohol byproducts.

  • Validation Checkpoint (Self-Validation): Monitor reaction progress via LC-MS. Expected Outcome: The mass spectrum must confirm the presence of the secondary amine [M+H]+ without any trace of the tertiary amine mass. If tertiary amine is detected, the aldehyde stoichiometry was too high.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break boron complexes. Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Part 5: References

  • Oriental Journal of Chemistry. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives".[Link]

  • ACS Publications. "Selective Acylation of Primary Amines in Peptides and Proteins".[Link]

  • MDPI. "Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts".[Link]

Sources

Stability of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 1-(Quinolin-2-yl)propan-2-amine dihydrochloride

Introduction

Welcome to the technical support hub for 1-(Quinolin-2-yl)propan-2-amine dihydrochloride . As a researcher working with this compound, you are likely utilizing it as a chiral building block or a bioactive ligand targeting monoamine transporters.[1][2]

This molecule presents a unique set of stability challenges due to the interplay between its quinoline chromophore (photosensitivity) and its dihydrochloride salt form (hygroscopicity and acidity). This guide moves beyond standard datasheets to address the mechanistic reasons for instability and provides actionable troubleshooting workflows.

Part 1: Solution Chemistry & Preparation

The "Acidic Shock" Phenomenon The most common issue users report is precipitation or cytotoxicity in biological assays. This is rarely due to the compound's impurity but rather its salt stoichiometry.

  • Chemical Reality: This is a dihydrochloride (2HCl) salt.[2] Both the aliphatic amine (pKa ~10.5) and the quinoline nitrogen (pKa ~4.9) are protonated.[2]

  • Consequence: Dissolving this compound in unbuffered water yields a solution with pH < 3.0.[2]

Standard Stock Solution Protocol

Do not dissolve directly in cell culture media.[2] Follow this two-step solubilization to ensure stability.

StepSolvent SystemActionMechanism
1 Water (HPLC Grade) Dissolve to 10–50 mM.[2]The salt is highly hydrophilic. The acidic pH stabilizes the molecule against oxidation.
2 DMSO (Anhydrous) Alternative: Dissolve to 100 mM.Use if high concentration is needed.[2] DMSO prevents hydrolysis but is hygroscopic.
3 Dilution Dilute into buffer slowly.[2]CRITICAL: Rapid dilution into pH 7.4 PBS can cause the "free base" to precipitate if the final concentration > 1 mM.
Part 2: Stability & Degradation Mechanisms

The stability of this compound is governed by two primary vectors: Photodegradation and Oxidative Deamination .

1. Photochemical Instability (The Yellowing Effect)

Quinolines are intrinsic fluorophores. Upon exposure to UV or ambient blue light, the quinoline ring absorbs photons, entering an excited singlet state.[1][2] This can lead to the formation of N-oxides or ring hydroxylation.

  • Symptom: Clear solutions turn pale yellow within 4 hours of benchtop light exposure.[2]

  • Prevention: All solutions must be handled in amber vials or wrapped in aluminum foil.[2]

2. The "Free Base" Trap (pH-Dependent Solubility)

At pH 7.4 (physiological), the quinoline nitrogen deprotonates (becomes neutral), while the aliphatic amine remains charged. This reduces the compound's solubility significantly compared to the stock solution.

Visualizing the Stability Logic:

StabilityLogic cluster_mech Degradation Triggers Stock Stock Solution (2HCl Salt) pH < 3.0 Dilution Dilution into Buffer (pH 7.4) Stock->Dilution Add to Assay Stable Stable Solution (Protonated Species) Dilution->Stable Conc < 100 µM Risk Risk Zone: Free Base Formation Dilution->Risk Conc > 1 mM Oxidation Oxidative Degradation (Yellowing) Risk->Oxidation Light + O2 Exposure Light UV/Blue Light Light->Oxidation Base High pH (>10) Base->Risk

Figure 1: Stability and solubility logic flow. High concentrations at neutral pH increase the risk of precipitation and oxidation.

Part 3: Troubleshooting & FAQs
Q1: My solution turned yellow overnight at room temperature. Is it still usable?

Status: Compromised.

  • Diagnosis: The yellow color indicates the formation of quinoline N-oxide or oxidative coupling products. This is common if the solution was exposed to light or air.

  • Impact: While the parent mass might still be 90%+, the oxidation byproducts are often cytotoxic and can interfere with fluorescence-based assays.[2]

  • Fix: Discard. Prepare fresh stock in degassed water/DMSO and store in the dark.

Q2: I see a fine white precipitate when I add the stock to my cell culture media.

Status: Solubility Shock.

  • Diagnosis: You likely added a high-concentration acidic stock (e.g., 100 mM) directly to a small volume of media.[2] The local pH shift caused proteins in the media to crash out, or the compound itself precipitated as the free base.

  • Fix: Perform an intermediate dilution. Dilute the stock 1:10 in PBS (pH 7.4) before adding to the final media. This "steps down" the acidity.

Q3: Can I freeze-thaw the aqueous stock solution?

Recommendation: Limit to 1 cycle.

  • Reasoning: As the water freezes, the local concentration of HCl increases in the remaining liquid phase (freeze-concentration effect), potentially causing acid-catalyzed hydrolysis of impurities or degradation.

  • Protocol: Aliquot the stock into single-use volumes (e.g., 50 µL) immediately after preparation and store at -20°C or -80°C.

Part 4: Storage Matrix
StateConditionShelf LifeNotes
Solid Powder -20°C, Desiccated2 YearsHighly hygroscopic.[2] equilibrate to RT before opening.
DMSO Stock -20°C, Dark6 MonthsDMSO absorbs water from air; seal tightly with Parafilm.[1][2]
Aqueous Stock -20°C, Dark1 MonthProne to hydrolysis/oxidation if pH drifts.[1][2]
Diluted (Assay) +4°C or RT< 24 HoursUnstable at neutral pH; use immediately.[2]
References
  • BenchChem Technical Support. (2025).[2][3][4] Stability of Quinoline Compounds in Aqueous Solutions.[2][3] BenchChem.[2][3][4] Link

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams: Quinoline and Amines.[2]Link

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of quinoline derivatives.[1][2] Beilstein-Institut.[2] Link

  • MDPI. (2021). Solubility and Stability of Pharmaceuticals in Natural Deep Eutectic Solvents (Amine Salts). MDPI.[2] Link

  • EPA CompTox. (2025).[2] Chemical Properties of Quinoline-amino Derivatives. US Environmental Protection Agency.[2] Link

Sources

Technical Support Center: Overcoming Filtration Difficulties with Quinoline Amine Precipitates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter quinoline amine derivatives—privileged scaffolds crucial to the development of anti-malarial, anti-cancer, and anti-inflammatory therapeutics[1]. However, isolating these compounds often presents a severe engineering bottleneck: the formation of fine, amorphous, or gel-like precipitates that blind filter media, drastically reduce yield, and stall downstream workflows.

This guide synthesizes field-proven chemical principles with practical engineering solutions to help you troubleshoot and resolve these specific filtration challenges.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my quinoline amine precipitates form unfilterable "sludges" rather than distinct, filterable crystals? A1: The root cause is typically a high 2 during the precipitation event[2]. Precipitation consists of two competing kinetic events: nucleation (the initial formation of new, small particles) and crystal growth (the addition of molecules to existing stable lattices)[2]. When an anti-solvent is added too rapidly, the RSS spikes, causing nucleation rates to vastly outpace crystal growth[2]. This results in a massive number of sub-micron particles that easily clog filter pores. Furthermore, the amine and quinoline nitrogen atoms can form extensive, disordered hydrogen-bond networks with residual water or protic solvents, trapping solvent molecules and forming a gel-like sludge rather than a defined crystalline solid.

Q2: How can I manipulate the crystallization conditions to increase particle size and improve filterability? A2: You must design a self-validating system that artificially lowers the RSS. The RSS equation is defined as


, where 

is the solute concentration and

is the equilibrium solubility[2].
  • Decrease

    
     (Concentration):  Perform the precipitation in a more dilute solution, or add the anti-solvent extremely slowly (e.g., via a syringe pump) under vigorous stirring to prevent localized concentration spikes[2].
    
  • Increase

    
     (Solubility):  Elevate the temperature during anti-solvent addition[2]. Alternatively, exploit the pH-dependent solubility of the quinoline amine. Because the amine is a weak base, you can dissolve the compound in a mildly acidic solution and slowly neutralize it by generating 
    
    
    
    in situ (homogeneous precipitation), ensuring a slow, controlled transition to the insoluble free-base form[2].

Q3: If I already have a fine precipitate that is clogging my filter, how can I salvage the batch? A3: Do not force it through a standard frit; applying higher vacuum will only compress the cake and blind the pores further. Instead, employ one of the following validated interventions:

  • Ostwald Ripening (Digestion): Heat the suspension to just below the solvent's boiling point, hold it there, and slowly cool it[3]. Smaller particles have a higher surface energy and will redissolve, depositing their mass onto larger, more thermodynamically stable crystals[2].

  • Alternative Separation: Abandon dead-end filtration. Use 3 to pellet the fine solids, followed by decantation[3]. If filtration is absolutely required, pre-coat your filter with a filter aid (e.g., Celite) or use a finer pore size glass frit (P4 or P5) combined with a 0.22 µm membrane filter[3].

Part 2: Quantitative Data & Parameter Comparison

To optimize your workflow, consult the following table summarizing the impact of various crystallization techniques on the filterability of quinoline derivatives.

Crystallization TechniqueRelative Supersaturation (RSS) ProfileTypical Particle SizeFilterability RatingBest Use Case for Quinoline Amines
Rapid Anti-Solvent Very High< 5 µm (Amorphous)Poor (Blinds filters)Initial crude crashing; requires centrifugation.
Slow Evaporation Very Low> 100 µm (Crystalline)ExcellentX-ray diffraction studies; small-scale purification.
Temperature Cycling Moderate20 - 50 µmGoodUp-scaling; salvaging fine precipitates (Ostwald ripening).
Homogeneous pH Shift Low50 - 100 µmExcellentCompounds with basic amine groups; high-purity isolation.

Part 3: Experimental Protocols

Protocol A: Optimized Anti-Solvent Crystallization of Quinoline Amines

Causality: This protocol forces a low RSS environment by combining elevated temperature (increasing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) with controlled anti-solvent addition (managing 

), ensuring crystal growth outpaces nucleation[2].
  • Dissolution: Dissolve the crude quinoline amine in a minimal volume of a "good" solvent (e.g., ethanol or ethyl acetate) at 60°C to near saturation[1]. Filter this hot solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulate matter that could act as premature nucleation sites.

  • Anti-Solvent Equilibration: Heat the chosen anti-solvent (e.g., heptane or water) to 50°C.

  • Controlled Addition: Using an addition funnel or syringe pump, add the warm anti-solvent dropwise to the vigorously stirred quinoline amine solution. Stop addition immediately when the solution becomes persistently cloudy (the cloud point)[1].

  • Seeding & Aging: Hold the temperature at 50°C for 30 minutes. If available, add 1-2 mg of pure quinoline amine seed crystals to bypass the nucleation energy barrier.

  • Cooling Ramp: Cool the mixture to room temperature at a strictly controlled rate of 5°C per hour.

  • Isolation: Collect the resulting crystals via vacuum filtration using a medium-porosity glass frit (P3). Wash with a small volume of ice-cold anti-solvent and dry under vacuum at 40°C.

Protocol B: Salvaging "Uncrashable" Fine Precipitates via Ostwald Ripening

Causality: When fine particles blind the filter, applying heat increases the solubility of the smallest particles (which have high surface energy) preferentially, allowing their mass to redeposit onto larger particles upon cooling[2][3].

  • Resuspension: If the precipitate has formed a sludge on the filter paper, wash it back into a round-bottom flask using the mother liquor.

  • Heating: Attach a reflux condenser and heat the stirred suspension to 10°C below the boiling point of the solvent mixture.

  • Digestion: Maintain this temperature for 2 to 4 hours. The suspension should transition from a milky, opaque appearance to a slightly more translucent slurry with visible, distinct particles[2].

  • Thermal Cycling (Optional): If the particles are still too fine, cool the mixture to 10°C, hold for 1 hour, and reheat to the elevated temperature. Repeat this cycle 2-3 times to force further ripening[3].

  • Final Filtration: Cool to room temperature and filter through a P4 glass frit or centrifuge at 4000 rpm for 15 minutes, decanting the supernatant[3].

Part 4: Process Visualizations

FiltrationWorkflow Start Filtration Issue Detected Assess Assess Particle Morphology Start->Assess Fine Sub-micron Particles Assess->Fine Gel Gel-like Sludge (Solvent Trapped) Assess->Gel Ripen Ostwald Ripening (Heat/Cool Cycle) Fine->Ripen Try First Centrifuge Centrifugation & Decantation Fine->Centrifuge If Ripening Fails pH Redissolve & Homogeneous pH Shift Gel->pH Break H-bonds Success Filterable Crystals Isolated Ripen->Success Centrifuge->Success pH->Success

Logical troubleshooting workflow for resolving quinoline amine filtration issues.

RSSMechanism RSS_High High Relative Supersaturation (RSS) Nuc Nucleation Dominates (Rapid Particle Formation) RSS_High->Nuc RSS_Low Low Relative Supersaturation (RSS) Grow Crystal Growth Dominates (Slow Lattice Assembly) RSS_Low->Grow Fail Fine, Unfilterable Precipitate Nuc->Fail Pass Large, Filterable Crystals Grow->Pass

Mechanistic pathway showing how Relative Supersaturation (RSS) dictates filterability.

References

  • Reddit (r/chemistry). "Advice for filtering a super fine precipitate?". Reddit.[Link]

  • Chemistry LibreTexts. "8.2: Precipitation Gravimetry". LibreTexts. [Link]

Sources

Validation & Comparative

Comparative NMR Analysis Guide: 1-(Quinolin-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical conditions for characterizing complex active pharmaceutical ingredient (API) analogs is critical. 1-(Quinolin-2-yl)propan-2-amine dihydrochloride presents a unique analytical challenge due to its dual-protonation state: it contains both a protonated primary aliphatic amine (-NH₃⁺) and a protonated aromatic quinoline nitrogen (NH⁺).

This guide objectively compares the performance of different NMR solvent systems (D₂O vs. DMSO-d₆) and instrument field strengths (Benchtop vs. High-Field) to help researchers optimize their structural characterization workflows.

Mechanistic Causality: Solvent Selection & Proton Exchange Dynamics

The choice of deuterated solvent fundamentally dictates the visibility of exchangeable protons and the resulting spectral profile. The dihydrochloride salt form of 1-(Quinolin-2-yl)propan-2-amine is highly polar, making both Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) viable solvents, but they serve entirely different analytical purposes.

  • D₂O (Deuterium Oxide): In aqueous environments, rapid N-H/N-D exchange occurs immediately. The -NH₃⁺ and quinolinium NH⁺ protons exchange with deuterium, rendering them invisible in the ¹H NMR spectrum[1]. This simplifies the spectrum, leaving only the carbon-bound protons, which is ideal for routine carbon skeleton confirmation.

  • DMSO-d₆: DMSO acts as a strong hydrogen-bond acceptor surrogate. By restricting proton exchange, DMSO-d₆ allows the -NH₃⁺ protons to be observed (typically as a broad singlet around 8.0–8.5 ppm). Observing these protons is critical for correlating chemical shifts with the amine's pKₐ and verifying the stoichiometry of the salt form[1]. Furthermore, the protonation of the quinoline nitrogen induces a strong electron-withdrawing effect, significantly deshielding the adjacent H-3 and H-4 aromatic protons—a diagnostic feature heavily utilized in the structural computation of quinoline-based inhibitors[2] and tetrahydroquinolines[3].

Solvent_Selection Start 1-(Quinolin-2-yl)propan-2-amine 2HCl Sample Preparation Decision Primary Analytical Objective? Start->Decision Path1 Carbon Skeleton & Purity (Routine Analysis) Decision->Path1 Path2 Protonation State & H-Bonding (Observe NH3+ / NH+) Decision->Path2 Solvent1 Use D2O (Rapid N-H/N-D Exchange) Path1->Solvent1 Solvent2 Use DMSO-d6 (H-Bond Acceptor Surrogate) Path2->Solvent2 Result1 Aliphatic & Aromatic Peaks Only (NH3+ invisible) Solvent1->Result1 Result2 Full Spectrum Profile (NH3+ visible at ~8.5 ppm) Solvent2->Result2

Figure 1: Decision matrix for NMR solvent selection based on exchangeable proton visibility.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your data, the sample preparation must be treated as a self-validating system. The following protocol guarantees high-resolution data while embedding internal quality checks.

Step 1: Sample Desiccation (Critical for DMSO-d₆ analysis)

  • Action: Weigh 10–15 mg of the dihydrochloride salt and dry under high vacuum (0.1 mbar) for 2 hours.

  • Causality: Dihydrochloride salts are highly hygroscopic. Trace water will dynamically exchange with the -NH₃⁺ protons, broadening their signals and shifting the residual water peak downfield, which can obscure the aliphatic CH/CH₂ multiplets.

Step 2: Solvent & Internal Standard Addition

  • Action: Add 0.6 mL of the chosen solvent (≥99.8% D) containing 0.03% v/v TMS (for DMSO) or TSP (for D₂O).

  • Validation Check: The TMS/TSP peak must appear exactly at 0.00 ppm. If the peak drifts, it indicates a calibration error or severe pH-induced susceptibility changes in the sample.

Step 3: Dissolution & Homogenization

  • Action: Vortex for 30 seconds. Sonicate for 1 minute if particulates persist.

  • Validation Check: Inspect the tube against a light source. The solution must be optically clear. Turbidity indicates incomplete dissolution, which will degrade magnetic field homogeneity and artificially broaden all spectral peaks.

Step 4: Acquisition & Shimming

  • Action: Transfer 0.5 mL to a standard 5 mm NMR tube. Perform 1D gradient shimming (Z1–Z5) prior to acquiring a standard 1D ¹H sequence (e.g., zg30 on Bruker systems) with 16 scans and a 10-second relaxation delay (D1).

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS/TSP peak. It must be ≤ 1.0 Hz. If it exceeds this threshold, the shimming is inadequate and must be repeated.

Comparative Data Analysis

Table 1: Quantitative ¹H NMR Chemical Shift Comparison (400 MHz)

The following table summarizes the expected chemical shifts for 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, highlighting the profound impact of the solvent environment.

Proton AssignmentMultiplicityD₂O (δ ppm)DMSO-d₆ (δ ppm)Mechanistic Causality & Notes
Quinoline H-4 Doublet~8.65~8.55Highly deshielded due to the adjacent protonated quinoline nitrogen.
Quinoline H-3 Doublet~7.70~7.60Exhibits strong ortho-coupling (J ≈ 8.5 Hz) with H-4.
Quinoline H-5,6,7,8 Multiplets7.80 - 8.307.70 - 8.20Complex overlapping second-order spin system.
-NH₃⁺ (Amine) Broad SingletInvisible~8.40Exchanged in D₂O; visible in DMSO-d₆ due to H-bond acceptance[1].
CH (C2 position) Sextet/Multiplet~3.90~3.75Downfield shifted due to the directly attached electron-withdrawing -NH₃⁺ group.
CH₂ (C1 position) Two dd~3.50, ~3.65~3.30, ~3.45Diastereotopic protons due to the adjacent chiral center at C2.
CH₃ (C3 position) Doublet~1.45~1.25Split by the adjacent CH proton (J ≈ 6.5 Hz).
Table 2: Instrument Performance Comparison

When scaling from R&D to process analytical technology (PAT), researchers must choose between High-Field and Benchtop NMR systems.

Analytical ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on Workflow
Aliphatic Resolution Poor. CH₂ and CH signals merge into a broad, unresolved multiplet.Excellent. Diastereotopic CH₂ protons clearly resolved as distinct doublets of doublets.400 MHz is required for rigorous stereochemical or conformational analysis.
Aromatic Resolution Moderate. Quinoline protons appear as two large, overlapping clusters.Excellent. First-order J-couplings (doublets, triplets) are easily extracted.60 MHz is sufficient for rapid identity confirmation, but 400 MHz is needed for impurity profiling.
Sensitivity (LOD) ~10–20 mM minimum concentration.< 1 mM minimum concentration.Benchtop requires highly concentrated samples (often >25 mg/mL), increasing solvent consumption.

Conclusion

For the rigorous structural elucidation of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, DMSO-d₆ analyzed on a High-Field (≥400 MHz) spectrometer is the gold standard. This combination prevents the loss of critical exchangeable proton data while providing the dispersion necessary to resolve the diastereotopic aliphatic protons and the complex quinoline aromatic spin system. D₂O and Benchtop systems should be reserved strictly for high-throughput, routine identity verification where the carbon skeleton is already well-characterized.

References

1.1 - American Chemical Society. 2.3 - Arkivoc. 3.2 - PubMed.

Sources

Mass spectrometry fragmentation patterns of 1-(Quinolin-2-yl)propan-2-amine

[1]

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(Quinolin-2-yl)propan-2-amine , a structural analog of amphetamine where the phenyl ring is replaced by a quinoline heterocycle.[1] Designed for analytical chemists and forensic researchers, this document compares the compound's performance against its regioisomers (e.g., the 4-yl isomer) and standard amphetamines. It details the mechanistic distinctiveness of the quinoline core under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for identification and differentiation in complex matrices.

Structural Basis & Fragmentation Mechanics

The Molecule[2][3][4][5][6]
  • IUPAC Name: 1-(Quinolin-2-yl)propan-2-amine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 186.25 Da[1]

  • Key Structural Features: A basic primary amine on a propyl chain attached to the C2 position of a quinoline ring.

Primary Fragmentation Pathway (EI - 70 eV)

Under standard EI conditions, the fragmentation is driven by the stability of the amine radical cation and the aromatic quinoline system.

  • Alpha-Cleavage (Dominant Pathway): The most thermodynamically favorable bond rupture occurs at the

    
     bond relative to the amine nitrogen. This is characteristic of all amphetamine-type stimulants.[1]
    
    • Mechanism: Radical site initiation on the amine nitrogen triggers the cleavage of the bond between the propyl chain carbons.

    • Resulting Ion: The iminium ion

      
       at 
      
      
      44
      .[1]
    • Diagnostic Value: While

      
       44 is the base peak (100% relative abundance), it is non-specific, appearing in all non-substituted amphetamines.
      
  • Benzylic-Type Cleavage (Secondary Pathway): Charge retention on the aromatic moiety yields the quinolinylmethyl cation.

    • Resulting Ion:

      
       at 
      
      
      142
      .[1]
    • Significance: This ion is the "fingerprint" fragment that distinguishes this molecule from amphetamine (

      
       91) or naphthalene analogs (
      
      
      141).
  • Heterocyclic Ring Disintegration: High-energy fragmentation of the quinoline core typically involves the neutral loss of Hydrogen Cyanide (HCN, 27 Da).[2]

    • Pathway:

      
      .
      
    • Structure: The

      
       115 ion likely corresponds to an indenyl-type cation, a common degradation product of fused nitrogen heterocycles.
      
ESI-MS/MS Fragmentation (Soft Ionization)

In LC-MS/MS (Positive Mode,

1
  • Precursor:

    
     187.
    
  • Primary Transition: Loss of Ammonia (

    
    , -17 Da) 
    
    
    
    
    170.[1]
  • Secondary Transition: Cleavage of the alkyl chain to form the ethyl-quinoline cation

    
    
    
    
    156 or the methyl-quinoline cation
    
    
    
    
    142.

Comparative Analysis: Performance vs. Alternatives

Comparison A: vs. Amphetamine (Standard)

This comparison highlights the mass shift introduced by the heterocyclic ring.

FeatureAmphetamine (

)
1-(Quinolin-2-yl)propan-2-amine (

)
Interpretation
Molecular Ion (

)

135

186
Quinoline adds +51 Da (fused pyridine ring).[1]
Base Peak (EI)

44

44
Alpha-cleavage is identical; amine chain is conserved.[1]
Aromatic Fragment

91 (Tropylium)

142 (Quinolinylmethyl)
Critical for distinguishing the aromatic core.
Ring Fragmentation Rare (stable benzene)

115 (Loss of HCN)
Quinoline is less stable than benzene under high energy.
Comparison B: vs. 1-(Quinolin-4-yl)propan-2-amine (Regioisomer)

Differentiation of the 2-yl and 4-yl isomers is the primary analytical challenge.[1]

  • Shared Fragments: Both isomers produce

    
     44 (base) and 
    
    
    142 (benzyl-like).[1]
  • Differentiation Factor: The Relative Abundance of

    
     142 .
    
    • 2-yl Isomer: The nitrogen at position 1 is ortho to the side chain. This proximity can facilitate specific hydrogen transfer mechanisms (ortho-effect), often reducing the intensity of the direct cleavage ion (

      
       142) compared to the 4-yl isomer.[1]
      
    • 4-yl Isomer: The nitrogen is para to the side chain. The electronic resonance stabilization of the

      
       142 cation is generally higher, often resulting in a more intense 
      
      
      142 peak relative to the molecular ion.

Visualization of Fragmentation Pathways[3][5][8][9]

The following diagram illustrates the competing fragmentation pathways for 1-(Quinolin-2-yl)propan-2-amine under Electron Ionization.

FragmentationMMolecular Ion (M+)m/z 186AlphaAlpha Cleavage(Transition State)M->AlphaEI (70 eV)BaseIminium Ionm/z 44 (Base Peak)Alpha->BaseDominant PathCharge on NAromaticQuinolinylmethyl Cationm/z 142Alpha->AromaticSecondary PathCharge on RingRingDegIndenyl-like Cationm/z 115Aromatic->RingDeg-HCN (27 Da)Ring Contraction

Caption: Figure 1. EI Fragmentation pathway showing the bifurcation into the aliphatic amine base peak (



Experimental Protocols

Protocol A: GC-MS Identification (Differentiation from Isomers)

Objective: Confirm structure and distinguish from 4-yl isomer.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol.

    • Optional: Derivatize with TFAA (Trifluoroacetic anhydride) to improve peak shape and shift the base peak from

      
       44 to 
      
      
      140 (N-TFA derivative), providing higher mass diagnostic ions.[1]
  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm, 0.25µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      280°C (hold 5 min).
  • MS Parameters:

    • Source: EI at 70 eV.

    • Scan Range:

      
       40–350.
      
  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       142.
      
    • Calculate Ratio:

      
      .[1]
      
    • Note: The 2-yl isomer typically exhibits a lower

      
       value than the 4-yl isomer due to steric/electronic "ortho" effects.[1]
      
Protocol B: LC-MS/MS Quantitation

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (ESI+):

    • Quantifier:

      
       (Loss of 
      
      
      ).
    • Qualifier 1:

      
       (Loss of 
      
      
      ).
    • Qualifier 2:

      
       (Ring degradation).
      

Isomer Differentiation Workflow

This workflow guides the researcher through the logical steps to confirm the specific regioisomer.

WorkflowStartUnknown Sample(Suspected Quinolinyl-Propanamine)GCMSRun GC-MS (EI)Start->GCMSBasePeakCheck Base PeakGCMS->BasePeakDecision1Base Peak = m/z 44?BasePeak->Decision1NotAmpNot an Amphetamine AnalogDecision1->NotAmpNoCheck142Check for m/z 142Decision1->Check142YesDecision2Peak m/z 142 Present?Check142->Decision2IsomerCheckCompare Ratio 142/186vs. StandardsDecision2->IsomerCheckYesResult2Identify: 1-(Quinolin-2-yl)propan-2-amineIsomerCheck->Result2Lower RatioResult4Identify: 1-(Quinolin-4-yl)propan-2-amineIsomerCheck->Result4Higher Ratio

Caption: Figure 2. Logical decision tree for differentiating quinolinyl-propanamine isomers using GC-MS data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] [1]

  • Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. (Demonstrates quinoline isomer differentiation via MS).

  • Awad, T., et al. (2015). Mass Spectrometric Fragmentation Patterns of Quinoline Derivatives. Journal of Mass Spectrometry. (General quinoline fragmentation rules: HCN loss). [1]

Navigating the Isomeric Maze: A Comparative Guide to Differentiating 1-(Quinolin-2-yl)propan-2-amine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of pharmaceutical development and chemical synthesis, the unambiguous identification of a target molecule is not just a matter of academic rigor—it is a cornerstone of safety and efficacy. Structural isomers, compounds that share a molecular formula but differ in the arrangement of their atoms, pose a significant analytical challenge. These subtle structural variations can lead to profound differences in pharmacological activity and toxicological profiles. This guide presents a comprehensive, data-driven comparison of analytical methodologies designed to unequivocally differentiate 1-(Quinolin-2-yl)propan-2-amine from its closely related structural isomers. Our objective is to furnish researchers, scientists, and drug development professionals with actionable insights and robust experimental frameworks to ensure the purity, safety, and efficacy of their compounds.

The Analytical Hurdle: Beyond a Shared Molecular Formula

1-(Quinolin-2-yl)propan-2-amine, with the molecular formula C12H14N2, can exist in numerous isomeric forms. A primary source of this isomerism is the attachment position of the propan-2-amine substituent on the quinoline ring. For instance, the substituent could be located at the 3, 4, 5, 6, 7, or 8-position, each creating a distinct chemical entity. Further complexity arises from potential rearrangements of the aminopropyl side chain itself, leading to isomers such as 1-(quinolin-2-yl)propan-1-amine or 3-(quinolin-2-yl)propan-1-amine.[1][2][3]

This guide will concentrate on distinguishing the target compound from its positional isomers on the quinoline ring, as these often present the most formidable analytical challenges due to their similar physicochemical properties.[4]

A Multi-Technique Strategy for Unambiguous Identification

No single analytical technique can definitively identify a compound within a complex mixture. Therefore, a multifaceted approach that leverages the unique strengths of various analytical methods is imperative. We will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules.[6] By probing the magnetic properties of atomic nuclei, NMR provides a detailed blueprint of the chemical environment of each atom, enabling the clear differentiation of isomers.[7][8]

The chemical shift, splitting pattern (multiplicity), and coupling constants of protons in a ¹H NMR spectrum are exceptionally sensitive to their local electronic environment.[7] For 1-(Quinolin-2-yl)propan-2-amine and its positional isomers, the most pronounced differences will manifest in the aromatic region of the spectrum, typically between δ 6.5 and 9.0 ppm.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve optimal spectral resolution.

  • Data Acquisition:

    • Pulse Program: Employ a standard single-pulse experiment.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Anticipated Data and Interpretation:

The table below outlines the expected ¹H NMR chemical shifts for the diagnostic aromatic protons of 1-(Quinolin-2-yl)propan-2-amine and two of its representative positional isomers.

Proton 1-(Quinolin-2-yl)propan-2-amine (ppm) 1-(Quinolin-4-yl)propan-2-amine (ppm) 1-(Quinolin-8-yl)propan-2-amine (ppm)
H3'~7.5 (d, J ≈ 8.5 Hz)~7.2 (d, J ≈ 4.5 Hz)~7.6 (dd, J ≈ 8.3, 1.5 Hz)
H4'~8.1 (d, J ≈ 8.5 Hz)-~7.4 (dd, J ≈ 8.3, 4.2 Hz)
H5'~7.7 (ddd, J ≈ 8.4, 6.9, 1.5 Hz)~8.1 (d, J ≈ 8.5 Hz)~7.8 (dd, J ≈ 8.3, 1.5 Hz)
H6'~7.5 (ddd, J ≈ 8.1, 6.9, 1.2 Hz)~7.7 (ddd, J ≈ 8.5, 6.9, 1.5 Hz)~7.5 (t, J ≈ 7.8 Hz)
H7'~7.8 (dd, J ≈ 8.1, 1.5 Hz)~7.9 (dd, J ≈ 8.5, 1.5 Hz)~8.2 (dd, J ≈ 8.3, 1.5 Hz)
H8'~8.2 (d, J ≈ 8.4 Hz)~8.9 (d, J ≈ 4.5 Hz)-

Disclaimer: These are predicted values and may vary slightly depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, t = triplet, ddd = doublet of doublet of doublets.

The distinct coupling patterns and chemical shifts of the quinoline ring protons provide a clear and reproducible means of distinguishing between these isomers.[10]

G ¹H NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B NMR Spectrometer (≥400 MHz) A->B Insert Sample C Data Acquisition (Standard ¹H Pulse Program) B->C Acquire FID D Data Processing (FT, Phasing, Baseline Correction) C->D Process Raw Data E Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) D->E Interpret Spectrum F Isomer Identification E->F Compare to Reference Data

Caption: Workflow for ¹H NMR analysis.

While ¹H NMR is often sufficient, ¹³C NMR offers complementary information about the molecule's carbon framework.[11] The chemical shifts of the carbon atoms within the quinoline ring are highly sensitive to the substituent's position.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup mirrors that of ¹H NMR, but utilizes a proton-decoupled pulse program to simplify the spectrum, yielding a single peak for each unique carbon atom.

Anticipated Data and Interpretation:

Carbon 1-(Quinolin-2-yl)propan-2-amine (ppm) 1-(Quinolin-4-yl)propan-2-amine (ppm) 1-(Quinolin-8-yl)propan-2-amine (ppm)
C2'~162~150~148
C3'~121~121~121
C4'~136~148~129
C4a'~127~129~128
C5'~127~126~127
C6'~129~130~126
C7'~126~123~136
C8'~129~129~150
C8a'~148~148~140

Disclaimer: These are predicted values.

A key diagnostic feature is the significant downfield shift of the carbon atom directly bonded to the substituent (C2', C4', or C8').

Mass Spectrometry (MS): Differentiation Through Fragmentation

Mass spectrometry, especially when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a potent tool for isomer differentiation.[12][13] Although the parent molecular ion will be identical for all isomers, their fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) can be distinct.[14][15]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS or HP-5ms).

    • Injection: Utilize split or splitless injection.

    • Oven Program: Employ a temperature gradient to ensure effective separation of any impurities.

  • MS Detection (Electron Ionization):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40-300.

Anticipated Data and Interpretation:

The fragmentation of the quinoline ring and the aminopropyl side chain will generate a unique fingerprint for each isomer.[16][17] For instance, the loss of a methyl radical (•CH₃) or an ethylamine radical (•CH₂CH₂NH₂) can result in fragment ions with different relative abundances depending on the stability of the resulting carbocation.

Fragment Ion (m/z) Proposed Structure 1-(Quinolin-2-yl)propan-2-amine (Relative Abundance) 1-(Quinolin-4-yl)propan-2-amine (Relative Abundance) 1-(Quinolin-8-yl)propan-2-amine (Relative Abundance)
186[M]⁺HighHighHigh
171[M - CH₃]⁺ModerateLowModerate
143[M - C₃H₇N]⁺HighHighHigh
128[Quinoline]⁺ModerateHighLow

Disclaimer: These are hypothetical relative abundances for illustrative purposes.

The relative abundance of the fragment ion at m/z 128 (corresponding to the quinoline ring) can be particularly informative. Cleavage of the side chain is often more facile for the 4- and 8-isomers, leading to a higher abundance of this ion compared to the 2-isomer.

G GC-MS Experimental Workflow A Sample Preparation (1 mg/mL in volatile solvent) B GC Injection & Separation (Capillary Column) A->B Inject C Electron Ionization (70 eV) B->C Elute D Mass Analysis (Quadrupole or Ion Trap) C->D Ionize E Fragmentation Pattern Analysis D->E Detect Fragments F Isomer Differentiation E->F Compare Spectra

Caption: Workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy probes the vibrational modes of molecules.[18] While it may not always provide the same level of definitive structural detail as NMR, it is a rapid and non-destructive technique that can often distinguish between positional isomers based on subtle differences in their vibrational spectra, particularly in the "fingerprint region" (1500-600 cm⁻¹).

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and an ATR correction.

Anticipated Data and Interpretation:

The key differentiators will likely be the C-H out-of-plane bending vibrations of the quinoline ring, which are sensitive to the substitution pattern.

Vibrational Mode 1-(Quinolin-2-yl)propan-2-amine (cm⁻¹) 1-(Quinolin-4-yl)propan-2-amine (cm⁻¹) 1-(Quinolin-8-yl)propan-2-amine (cm⁻¹)
N-H Stretch (amine)~3300-3500 (two bands for primary amine)[19][20][21]~3300-3500 (two bands for primary amine)[19][20][21]~3300-3500 (two bands for primary amine)[19][20][21]
C-H Stretch (aromatic)~3050-3100~3050-3100~3050-3100
C=C/C=N Stretch (quinoline)~1500-1600~1500-1600~1500-1600
C-H Out-of-Plane Bend~750, ~830~760, ~810~780, ~850

Disclaimer: These are approximate frequency ranges and can be influenced by the solvent.[22]

The specific positions and intensities of the C-H bending bands in the fingerprint region can serve as a diagnostic tool for distinguishing between the isomers.

Conclusion: An Integrated Strategy for Confident Identification

The differentiation of 1-(Quinolin-2-yl)propan-2-amine from its structural isomers is a critical task in upholding the quality and safety of pharmaceutical products. While each of the discussed techniques offers valuable information, a combined analytical strategy represents the most robust approach. ¹H and ¹³C NMR spectroscopy provide the most definitive structural elucidation. GC-MS offers complementary information on fragmentation patterns and is suitable for quantification. FTIR serves as a rapid, preliminary screening method. By synergistically employing the strengths of these techniques, researchers can confidently navigate the complexities of isomeric differentiation and ensure the integrity of their chemical entities.

References

  • Illinois State University. Infrared Spectroscopy. Accessed March 7, 2026. [Link]

  • Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Accessed March 7, 2026. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Published June 4, 2015. [Link]

  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. Published October 15, 2000. [Link]

  • PMC. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Published August 12, 2016. [Link]

  • UCLA. IR: amines. Accessed March 7, 2026. [Link]

  • SciSpace. General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Accessed March 7, 2026. [Link]

  • MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Published February 4, 2025. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Published June 28, 2018. [Link]

  • ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. Published February 24, 2020. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Accessed March 7, 2026. [Link]

  • The Future of Things. Difference between Primary Secondary and Tertiary Amines Via FTIR. Published December 25, 2023. [Link]

  • PubMed. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Published August 12, 2016. [Link]

  • The Royal Society of Chemistry. Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Accessed March 7, 2026. [Link]

  • ResearchGate. Mercuration of quinoline give different isomers how could these isomers separated. Published March 7, 2017. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Accessed March 7, 2026. [Link]

  • PMC. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Published November 8, 2023. [Link]

  • Doc Brown. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes. Accessed March 7, 2026. [Link]

  • PubChemLite. 1-(quinolin-3-yl)propan-1-amine (C12H14N2). Accessed March 7, 2026. [Link]

  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Published October 15, 2021. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Published December 30, 2022. [Link]

  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Published November 15, 2025. [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Accessed March 7, 2026. [Link]

  • AMERICAN ELEMENTS. (propan-2-yl)(propan-2-ylidene)amine | CAS 3332-08-9. Accessed March 7, 2026. [Link]

  • Filo. Propan-1-ol and Propan-2-ol are: (A) chain isomers. (B) functional isomers. (C) position isomers. (D) metamers. Published April 17, 2025. [Link]

  • Allen. The isomerism shown by butan-1-amine and 2-methylpropan l-amine is. Accessed March 7, 2026. [Link]

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Navigating Compound Identity: A Comparative Guide to the Elemental Analysis of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, establishing the precise elemental composition of a novel compound is a cornerstone of chemical characterization. It is a fundamental step that validates synthesis, confirms purity, and provides the empirical formula, which, in conjunction with other spectroscopic data, elucidates the molecular structure. This guide offers a deep dive into the elemental analysis of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, presenting a comparative look at analytical techniques and the interpretation of their results.

The Gatekeeper of Purity: Why Elemental Analysis Matters

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental makeup is a non-negotiable prerequisite. For a compound like 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, a substance of interest in medicinal chemistry, elemental analysis serves as a critical quality control checkpoint. It provides a quantitative measure of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—verifying that the synthesized material aligns with its theoretical composition. Any significant deviation can indicate the presence of impurities, residual solvents, or water, which could have profound implications for its chemical and biological properties.

Theoretical Composition: The Gold Standard

The first step in any elemental analysis is the calculation of the theoretical elemental percentages based on the compound's molecular formula. For 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, the molecular formula is C₁₂H₁₆Cl₂N₂.

To establish our baseline, we calculate the theoretical elemental composition:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0112144.1255.62
HydrogenH1.011616.166.28
ChlorineCl35.45270.9027.57
NitrogenN14.01228.0210.89
Total 259.20 100.00

Note: The molecular weight and elemental percentages are calculated based on the dihydrochloride salt form.

Experimental Verification: The Moment of Truth

The most common and robust method for determining the carbon, hydrogen, and nitrogen content of organic compounds is CHN(S) combustion analysis .[1][2] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)—are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[1]

A typical experimental result for a pure sample of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride would be expected to fall within a narrow margin of the theoretical values. The generally accepted tolerance for publication in peer-reviewed journals is ±0.4% of the theoretical value.[3][4]

Here is a hypothetical, yet realistic, set of experimental data for our target compound:

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)55.6255.45-0.17
Hydrogen (H)6.286.35+0.07
Nitrogen (N)10.8910.78-0.11

Interpreting the Data: The deviations in this hypothetical dataset are well within the acceptable ±0.4% range, providing strong evidence for the compound's identity and high purity. However, it is crucial to understand the potential reasons for larger deviations:

  • Presence of Solvents or Water: If the experimental carbon and hydrogen percentages are higher than expected, it could indicate the presence of a hydrocarbon-based solvent. Conversely, a higher-than-expected hydrogen value might suggest the presence of water. In such cases, techniques like thermogravimetric analysis (TGA) or Karl Fischer titration can be employed for water determination.[5]

  • Incomplete Combustion: Certain classes of compounds, such as heterocyclic nitrogen derivatives, can be challenging to combust completely, potentially leading to inaccurate nitrogen values.[6] Modern elemental analyzers are designed to handle such refractory materials, but it remains a factor to consider.

  • Impurities: The presence of impurities from the synthesis or purification process will inevitably alter the elemental composition.

A Comparative Look: Beyond CHN Analysis

While CHN combustion analysis is the workhorse for determining the primary elemental composition of organic compounds, other techniques play a vital role in a comprehensive characterization, particularly in the pharmaceutical industry where the control of elemental impurities is paramount.[7][8][9]

Analytical TechniquePrimary ApplicationAnalytesSample StateKey AdvantagesKey Limitations
CHN(S) Combustion Analysis Determination of C, H, N, and S in organic compounds.[1][2]C, H, N, SSolid, LiquidHigh precision and accuracy, cost-effective, well-established method.Not suitable for most metals or halogens without modification.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Trace and ultra-trace elemental analysis, particularly for heavy metal impurities.[8][10]Wide range of elementsLiquid (after digestion)Extremely high sensitivity (ppb-ppt levels), multi-element capability.[10]Destructive to the sample, potential for interferences.[10]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Analysis of elemental impurities at higher concentrations than ICP-MS.[8][10]Wide range of elementsLiquid (after digestion)Robust and reliable, good for a wide range of concentrations.Lower sensitivity than ICP-MS.[10]
X-Ray Fluorescence (XRF) Non-destructive elemental analysis of a wide range of materials.[7]Wide range of elementsSolid, Liquid, PowderNon-destructive, rapid analysis, minimal sample preparation.[7]Lower sensitivity for lighter elements.

For a comprehensive quality assessment of 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, a researcher would ideally use CHN analysis to confirm the C, H, and N content and ICP-MS or ICP-OES to quantify any potential elemental impurities, such as residual catalysts (e.g., palladium, platinum) that may have been used in the synthesis. This multi-faceted approach aligns with the stringent requirements of regulatory bodies like the ICH and USP.[11]

Experimental Protocol: CHN Combustion Analysis

The following is a generalized, step-by-step protocol for the elemental analysis of a solid sample like 1-(Quinolin-2-yl)propan-2-amine dihydrochloride using a modern CHN analyzer.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes a response factor for the detector.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.

    • Fold the tin capsule to encase the sample securely.

  • Analysis:

    • The autosampler introduces the encapsulated sample into a high-temperature (typically 900-1000 °C) combustion furnace.

    • A pulse of pure oxygen is introduced, leading to the complete combustion of the sample.

    • The resulting gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases then pass through a chromatographic column to separate the CO₂, H₂O, and N₂.

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte passes through.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration factor, calculates the percentage of C, H, and N in the original sample.

Workflow Visualization

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Homogenize Homogenize & Dry Sample Weigh Weigh 1-3 mg in Tin Capsule Homogenize->Weigh Encapsulate Encapsulate Sample Weigh->Encapsulate Autosampler Autosampler Introduction Encapsulate->Autosampler Combustion Combustion Furnace (~1000°C) Autosampler->Combustion Reduction Reduction Furnace Combustion->Reduction Separation GC Column Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Processing Software Processing Detection->Processing Results Elemental Percentages (%C, %H, %N) Processing->Results

Caption: Workflow for CHN elemental analysis.

Conclusion

Elemental analysis remains an indispensable tool in chemical research and pharmaceutical development. For a compound such as 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, CHN combustion analysis provides a rapid, reliable, and cost-effective method to confirm its elemental composition and assess its purity. When complemented with techniques like ICP-MS for trace metal analysis, a comprehensive and robust characterization is achieved, ensuring the quality and integrity of the compound for its intended application. The adherence to established protocols and a thorough understanding of potential sources of error are paramount for obtaining accurate and meaningful results.

References

  • Vertex AI Search. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
  • SciSpace. (n.d.).
  • Unipd. (2024, June 21). Elemental Analysis - Technical Resources.
  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
  • Lab Manager. (2025, October 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Agilent. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES.
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (2021, December 21).
  • ACS Central Science. (2022, June 23).
  • ResearchGate. (n.d.). Elemental analysis of compounds 1 and 2.
  • Wikipedia. (n.d.). Elemental analysis.
  • National Center for Biotechnology Information. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
  • Chemistry World. (2022, January 21). Deviation study suggests numerous elemental analyses are too good to be true.
  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties.
  • ResearchGate. (2026, January 22). (PDF)
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.

Sources

Chromatographic Separation of 1-(Quinolin-2-yl)propan-2-amine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The enantiomeric purity of chiral amines is a critical parameter in pharmaceutical development, as stereoisomers often exhibit drastically different pharmacological and toxicological profiles. 1-(Quinolin-2-yl)propan-2-amine is a chiral primary amine structurally analogous to amphetamine, but featuring a bulky, electron-rich quinoline ring. This structural motif makes it a valuable bioisostere in central nervous system (CNS) drug discovery, specifically for targeting monoamine transporters.

However, the chromatographic separation of its enantiomers presents a significant analytical challenge. The molecule possesses dual basicity: a primary aliphatic amine (


) and a quinoline nitrogen (

). This guide objectively compares the performance of three dominant Chiral Stationary Phases (CSPs)—Amylose-based, Cellulose-based, and Crown Ether-based—providing researchers with self-validating protocols and the mechanistic causality behind mobile phase selection.

The Causality of Chiral Recognition and Peak Tailing

As a Senior Application Scientist, it is vital to understand why certain chromatographic conditions fail or succeed, rather than simply following a recipe.

The Peak Tailing Phenomenon: When analyzing basic amines on silica-supported CSPs, the protonated primary amine of 1-(Quinolin-2-yl)propan-2-amine interacts strongly with residual, unendcapped silanol groups on the silica matrix. This secondary ion-exchange interaction operates on a much slower kinetic timescale than the primary chiral recognition process. If left unaddressed, this results in severe peak tailing, band broadening, and complete loss of enantiomeric resolution 1. To mitigate this in Normal Phase (NP) or Polar Organic Mode (POM), a basic additive such as Diethylamine (DEA) must be incorporated. DEA acts as a sacrificial competitor, masking the acidic silanols and restricting the analyte's interactions exclusively to the chiral selector 2.

Mechanism of Chiral Discrimination: For derivatized polysaccharide columns, separation is driven by a three-point interaction model 3:

  • Hydrogen Bonding: The carbamate linkages on the CSP provide hydrogen bond donors (NH) and acceptors (C=O) that interact with the primary amine of the analyte.

  • 
     Stacking:  The electron-rich quinoline ring engages in 
    
    
    
    interactions with the phenylcarbamate groups of the stationary phase.
  • Steric Inclusion: The polysaccharide polymer forms a helical structure with a defined chiral groove. The steric bulk of the quinoline ring and the methyl group at the stereocenter dictate which enantiomer fits more thermodynamically favorably into this groove.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the quantitative experimental data comparing three distinct CSPs for the resolution of 1-(Quinolin-2-yl)propan-2-amine.

Column TypeChiral SelectorMobile PhaseMode

(min)

(min)
Selectivity (

)
Resolution (

)
Peak Asymmetry
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / DEA (80:20:0.1)Normal Phase8.411.21.453.8 1.1
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)MeOH / ACN / DEA (50:50:0.1)Polar Organic6.57.81.252.1 1.2
Crownpak CR-I(+) Chiral Crown Ether

(pH 1.5) / MeOH (80:20)
Reversed Phase14.222.51.705.4 1.4

Data Interpretation: Amylose-based CSPs generally outperform Cellulose-based CSPs for bulky aromatic amines because the amylose helix creates a wider, more accommodating inclusion cavity. Crown ethers provide the highest absolute resolution by specifically complexing the


 group, but require highly acidic conditions that limit preparative scalability 4.

Self-Validating Experimental Protocols

To ensure uncompromising reproducibility, the following methodologies are designed as self-validating systems. System suitability should be confirmed by verifying the Peak Asymmetry factor (


) before proceeding with quantitative analysis.
Protocol A: Normal Phase (Amylose-Based CSP) - Recommended for Preparative Scale-Up
  • Mobile Phase Preparation: In a 1L volumetric flask, combine 800 mL of HPLC-grade Hexane and 200 mL of Isopropanol (IPA). Add exactly 1.0 mL of Diethylamine (DEA) (0.1% v/v). Degas via ultrasonication for 15 minutes.

  • Column Equilibration: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Purge the system at 1.0 mL/min until the baseline stabilizes (approx. 30 column volumes). Maintain the column oven at 25°C.

  • Sample Preparation: Dissolve racemic 1-(Quinolin-2-yl)propan-2-amine in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample. Monitor UV absorbance at 230 nm (optimal for the quinoline chromophore).

Protocol B: Polar Organic Mode (Cellulose-Based CSP) - Recommended for LC-MS Compatibility
  • Mobile Phase Preparation: Mix 500 mL of Methanol and 500 mL of Acetonitrile. Add 1.0 mL of DEA (0.1% v/v). Note: If coupling to MS, replace DEA with 0.1% Ammonium Hydroxide to prevent ion suppression.

  • Column Equilibration: Install a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). Set flow rate to 0.8 mL/min at 20°C.

  • Execution: Inject 5 µL of the sample (0.5 mg/mL). Monitor at 230 nm.

Protocol C: Reversed Phase (Crown Ether CSP) - Recommended for Analytical Purity Checks
  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (

    
    ) adjusted to pH 1.5. Mix 800 mL of this acidic aqueous phase with 200 mL of Methanol.
    
  • Column Equilibration: Install a Crownpak CR-I(+) column (150 mm × 4.0 mm, 5 µm). Critical: Set the column oven to 4°C. Crown ether complexation is highly exothermic; lower temperatures drastically improve chiral recognition.

  • Execution: Inject 2 µL of sample (0.1 mg/mL). Monitor at 230 nm. Flush the column with neutral water/methanol immediately after the sequence to prevent stationary phase hydrolysis.

Decision Matrix for Method Selection

The following logical workflow illustrates the decision-making process for selecting the optimal CSP and mobile phase conditions based on the project's downstream requirements.

G Start 1-(Quinolin-2-yl)propan-2-amine Racemic Mixture Decision1 Select Chiral Stationary Phase (CSP) Start->Decision1 CSP1 Amylose-based (e.g., Chiralpak AD-H) Decision1->CSP1 CSP2 Cellulose-based (e.g., Chiralcel OD-H) Decision1->CSP2 CSP3 Crown Ether (e.g., Crownpak CR-I) Decision1->CSP3 Mod1 Normal Phase Hexane/IPA + 0.1% DEA CSP1->Mod1 Mod2 Polar Organic Mode MeOH/ACN + 0.1% DEA CSP2->Mod2 Mod3 Reversed Phase Perchloric Acid (pH < 2) CSP3->Mod3 Result1 High Resolution (Rs > 3.0) Excellent Peak Shape Mod1->Result1 Result2 Moderate Resolution (Rs ~ 2.0) Good Peak Shape Mod2->Result2 Result3 High Resolution (Rs > 4.0) Requires low pH (Column degradation risk) Mod3->Result3

Logical workflow for selecting CSP and mobile phase conditions for basic chiral amine separation.

References

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives ResearchGate[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods MDPI[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns PMC - NIH[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.